(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSZIHTPMEZAP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-38-7 | |
| Record name | N-Phthaloyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Crucial Role of Physicochemical Characterization in Advanced Synthesis
An In-Depth Technical Guide to the Physicochemical Properties of N-Phthaloyl-L-leucine
In the realms of peptide synthesis and drug discovery, success is not merely a matter of innovative design but is fundamentally built upon a precise understanding of the materials we work with. N-Phthaloyl-L-leucine, a protected derivative of the essential amino acid L-leucine, serves as a quintessential example. Its utility as a building block in complex molecular construction is directly governed by its physical and chemical characteristics.[1] A thorough grasp of its solubility, stability, and spectral signature is not just academic; it is a prerequisite for reproducible, scalable, and successful experimental outcomes.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of N-Phthaloyl-L-leucine's core properties. We will move beyond simple data points to explore the causality behind experimental choices, offering field-proven insights into how these properties influence its application. The protocols described herein are designed as self-validating systems, ensuring that you can confidently apply this knowledge in your own laboratory settings.
Molecular Identity and Core Physicochemical Attributes
N-Phthaloyl-L-leucine is derived from L-leucine by the introduction of a phthaloyl group to the alpha-amino nitrogen. This modification serves a critical purpose: it acts as a robust protecting group, preventing the highly reactive amino group from participating in undesired side reactions during peptide coupling.[2] This protection is stable under a variety of conditions but can be removed when desired, making it an invaluable tool in stepwise synthesis.[3][4]
The fundamental properties of this compound are summarized below. These values are the bedrock for any experimental design, from calculating molar quantities for a reaction to selecting appropriate storage conditions.
| Property | Value | Source(s) |
| CAS Number | 2419-38-7 | [1][][6] |
| Molecular Formula | C₁₄H₁₅NO₄ | [1][6] |
| Molecular Weight | 261.28 g/mol | [1][6] |
| Appearance | Off-white solid powder | [1][] |
| Melting Point | 115-125 °C | [1][] |
| Optical Rotation [α]D | -21 ± 2º (c=1 in EtOH at 30°C) | [1] |
| Purity | ≥ 99% (HPLC) | [1][] |
Expert Insight: The melting point is presented as a range (115-125 °C), which is typical for compounds of this nature and purity. A sharp melting point is often indicative of very high purity, but this range is well within acceptable limits for a high-quality reagent. The specific optical rotation confirms the retention of the L-stereochemistry from the parent L-leucine, a critical factor for biological applications.[3][4]
Synthesis and Purity Assessment Workflow
The reliable synthesis of N-Phthaloyl-L-leucine is paramount to its use. A common and efficient laboratory-scale method involves the reaction of L-leucine with phthalic anhydride.[7] To ensure the final product meets the high-purity standards required for pharmaceutical applications (≥99%), a robust purification and analysis workflow is essential.
Logical Workflow: From Synthesis to Quality Control
The following diagram illustrates a typical workflow for the synthesis, purification, and analytical confirmation of N-Phthaloyl-L-leucine.
Sources
Mass spectrometry fragmentation pattern of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of this compound, a molecule commonly known as N-phthaloyl-L-leucine. This compound is of significant interest in synthetic chemistry and drug development, often used as a protected form of the essential amino acid L-leucine.[1] Understanding its fragmentation pattern is critical for its unambiguous identification and characterization in complex matrices. This document outlines the core fragmentation principles, predicts the major fragmentation pathways under electrospray ionization (ESI), presents the expected product ions, and provides a foundational experimental protocol for its analysis.
Introduction to the Analyte
This compound is a derivative of L-leucine where the primary amine is protected by a phthalimide group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions and control racemization.[1] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an indispensable tool for confirming the structure of such synthetic products and for their quantitation in various applications.
Compound Profile:
-
Systematic Name: this compound
-
Common Name: N-Phthaloyl-L-Leucine
-
Molecular Formula: C₁₄H₁₅NO₄
-
Monoisotopic Mass: 261.1001 u
-
Structure: (Note: A real image would be embedded here in a full document)
The fragmentation of this molecule is governed by the distinct chemical properties of its two primary moieties: the stable, aromatic phthalimide group and the aliphatic leucine backbone .
Core Principles of Fragmentation
The fragmentation process in mass spectrometry involves the dissociation of a precursor ion into smaller product ions.[2] For a molecule like N-phthaloyl-L-leucine, ionization via a soft technique like Electrospray Ionization (ESI) in positive mode typically generates the protonated molecule, [M+H]⁺, at an m/z of 262.1074. Subsequent fragmentation, induced by collision-induced dissociation (CID), will proceed along pathways that favor the formation of stable ions and neutral losses.
The fragmentation can be predicted by considering the lability of specific bonds and the stability of the resulting fragments:
-
Leucine Moiety Fragmentation: Amino acids commonly undergo characteristic losses of the carboxylic acid group and the side chain.[3][4] For leucine, the loss of the isobutyl side chain is a key identifier.[5][6]
-
Phthalimide Moiety Fragmentation: The phthalimide group is relatively stable. Its fragmentation is characterized by losses of carbonyl (CO) groups and the formation of resonance-stabilized aromatic ions.[7][8]
Predicted Fragmentation Pathway
The CID tandem mass spectrum of the [M+H]⁺ ion (m/z 262.1) is predicted to be dominated by cleavages around the amino acid portion of the molecule, with characteristic ions also arising from the phthalimide core.
Pathway A: Cleavage of the Leucine Backbone
This pathway involves fragmentation of the less stable, aliphatic leucine portion of the molecule.
-
Loss of Formic Acid (HCOOH): The most common fragmentation for N-protected amino acids is the neutral loss of the carboxylic acid group. This yields a highly stable, resonance-delocalized product ion.
-
[M+H]⁺ → [M+H - HCOOH]⁺
-
m/z 262.1 → m/z 216.1
-
-
Loss of the Isobutyl Side Chain: Cleavage of the isobutyl side chain (C₄H₈) is a signature fragmentation for leucine.[4]
-
[M+H]⁺ → [M+H - C₄H₈]⁺
-
m/z 262.1 → m/z 206.1
-
-
Formation of the Leucine Immonium Ion: While less probable due to the strong N-C bond to the phthalimide group, cleavage could yield the characteristic leucine immonium ion if the phthalimide group is lost.
-
[M+H]⁺ → [C₆H₁₄NO]⁺
-
m/z 262.1 → m/z 86.1
-
Pathway B: Fragmentation involving the Phthalimide Core
These fragmentations are initiated by or result in ions characteristic of the phthalimide structure.
-
Formation of the N-vinylphthalimide Ion: A significant fragmentation pathway involves the concomitant loss of the carboxyl group (as CO₂) and the isobutyl side chain (as C₄H₈). This results in a stable protonated N-vinylphthalimide ion.
-
[M+H]⁺ → [M+H - CO₂ - C₄H₈]⁺ → [C₁₀H₈NO₂]⁺
-
m/z 262.1 → m/z 160.0
-
-
Formation of the Phthaloyl Ion: Further fragmentation of ions like m/z 160.0 can lead to the formation of the characteristic protonated phthalic anhydride or related structures. A key fragment arises from the phthalimide group itself, often observed at m/z 148 or 132.
-
[C₁₀H₈NO₂]⁺ → [C₈H₅O₂]⁺ + C₂H₃N
-
m/z 160.0 → m/z 133.0 (protonated benzoyl cation after rearrangement)
-
A common fragment for phthalimides is the ion at m/z 104, corresponding to [C₇H₄O]⁺.[8]
-
The overall predicted fragmentation cascade is illustrated in the diagram below.
Sources
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]
- 8. massbank.eu [massbank.eu]
N-Phthaloyl-L-leucine: A Technical Guide to Its Synthetic Utility and Unexplored Biological Potential
Abstract
N-Phthaloyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the presence of a phthaloyl group protecting the alpha-amino functionality. This modification confers specific chemical properties that have been extensively leveraged in synthetic organic chemistry, particularly in the realm of peptide synthesis and the creation of complex chiral molecules.[1][2] While its role as a stable and versatile building block is well-established, direct investigations into the inherent biological activities of N-Phthaloyl-L-leucine are notably scarce in current scientific literature. This technical guide provides a comprehensive overview of the synthesis and established applications of N-Phthaloyl-L-leucine. Furthermore, by examining the known biological roles of its parent molecule, L-leucine, and other N-acylated leucine derivatives, this document aims to illuminate potential, yet unexplored, avenues for future research into its pharmacological and biological significance.
Introduction: The Strategic Importance of N-Phthaloylation
In the landscape of drug discovery and development, the precise control of chemical reactions is paramount. The synthesis of peptides and other complex molecules requires the strategic protection and deprotection of reactive functional groups to ensure the desired outcome. The phthaloyl group, introduced via phthalic anhydride or other reagents, serves as a robust and sterically hindering protecting group for primary amines, such as the alpha-amino group of L-leucine.[3] This protection strategy is foundational to the utility of N-Phthaloyl-L-leucine, rendering the amino group unreactive while allowing for modifications at the carboxylic acid terminus or the isobutyl side chain. This controlled reactivity makes N-Phthaloyl-L-leucine a valuable intermediate in multi-step synthetic pathways.[1]
Synthesis and Physicochemical Properties
The synthesis of N-Phthaloyl-L-leucine is typically achieved through the reaction of L-leucine with phthalic anhydride, often under thermal conditions with a solvent like glacial acetic acid.[3] Milder, racemization-free methods have also been developed to ensure the preservation of the stereochemical integrity of the chiral center, which is critical for its application in the synthesis of enantiomerically pure compounds.[3]
| Property | Value | Reference |
| CAS Number | 2419-38-7 | [4] |
| Molecular Formula | C₁₄H₁₅NO₄ | [4] |
| Molecular Weight | 261.27 g/mol | [4] |
| Appearance | Off-white solid powder | [] |
| Melting Point | 115-125 °C | [] |
The phthaloyl group significantly enhances the stability and solubility of L-leucine in organic solvents, facilitating its use in a broader range of reaction conditions compared to the free amino acid.[1]
Established Applications in Synthetic Chemistry
The primary and well-documented application of N-Phthaloyl-L-leucine is as a chiral building block in organic synthesis.
Peptide Synthesis
The protection of the N-terminus of L-leucine with the phthaloyl group allows for the activation of the C-terminus (carboxylic acid) and subsequent coupling with the N-terminus of another amino acid or peptide chain. This prevents self-polymerization and directs the formation of the desired peptide bond. While modern peptide synthesis often employs other protecting groups like Boc and Fmoc, the phthaloyl group remains a relevant tool in specific synthetic strategies.
Synthesis of Bioactive Molecules and Novel Drug Candidates
N-Phthaloyl-L-leucine serves as a key intermediate in the synthesis of a variety of complex organic molecules and novel drug candidates.[1] Its defined stereochemistry is crucial for creating enantiomerically pure compounds, which is often a prerequisite for potent and selective pharmacological activity.
Potential Biological Activities: An Area Ripe for Investigation
While direct experimental evidence for the biological activity of N-Phthaloyl-L-leucine is lacking, the known bioactivities of its constituent parts and related molecules provide a logical framework for postulating potential areas of investigation.
Insights from L-Leucine and its Derivatives
L-leucine, an essential branched-chain amino acid, is a key regulator of muscle protein synthesis and has been investigated for its therapeutic potential in various contexts. Other N-acylated derivatives of L-leucine have demonstrated distinct biological activities:
-
N-Palmitoyl-L-leucine: Identified as a novel inhibitor of pre-mRNA splicing, highlighting that N-acylation can confer specific inhibitory functions.[6][7]
-
Leucine-based polymers and surfactants: Have shown potent antimicrobial properties, suggesting that modified leucine structures can interact with and disrupt bacterial cell membranes.[8][9]
-
L-leucyl-L-leucine methyl ester: Induces apoptosis in cytotoxic lymphocytes and myeloid cells, indicating that leucine-containing dipeptides can have targeted cytotoxic effects.[10]
Postulated Areas of Biological Investigation for N-Phthaloyl-L-leucine
Based on the activities of related compounds, several potential biological activities for N-Phthaloyl-L-leucine can be hypothesized, providing a rationale for future screening and research.
The structural similarity of N-Phthaloyl-L-leucine to other leucine derivatives with known antimicrobial effects suggests it may possess antibacterial or antifungal properties.[8][9][11][12] The bulky, hydrophobic phthaloyl group could potentially facilitate interactions with microbial cell membranes, leading to disruption and cell death.
Many enzyme inhibitors are peptide or amino acid analogues. The unique structure of N-Phthaloyl-L-leucine could allow it to fit into the active site of certain enzymes, potentially inhibiting their function. For instance, leucine aminopeptidases are a class of enzymes that are targets for inhibitor development.[13]
Given that some leucine dipeptides and derivatives exhibit cytotoxicity, it is plausible that N-Phthaloyl-L-leucine could have antiproliferative effects on cancer cell lines.[10][14] Its potential to interfere with cellular processes, perhaps through mechanisms analogous to other N-acylated amino acids, warrants investigation.
Experimental Protocols for Investigating Biological Activity
To explore the aforementioned potential biological activities, a series of well-established in vitro assays can be employed.
General Synthesis of N-Phthaloyl-L-leucine
Objective: To synthesize N-Phthaloyl-L-leucine from L-leucine and phthalic anhydride.
Materials:
-
L-leucine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol
-
Standard reflux and recrystallization glassware
Procedure:
-
A mixture of L-leucine and phthalic anhydride in a 1:1.05 molar ratio is prepared in glacial acetic acid.
-
The mixture is refluxed for a specified duration (e.g., 2-4 hours).
-
The reaction mixture is filtered while hot, and the solvent is evaporated under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield purified N-Phthaloyl-L-leucine.
-
The product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of N-Phthaloyl-L-leucine against a panel of pathogenic bacteria and fungi.
Workflow:
Caption: Workflow for MIC determination of N-Phthaloyl-L-leucine.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of N-Phthaloyl-L-leucine on a panel of human cancer cell lines.
Workflow:
Caption: Workflow for determining the cytotoxicity of N-Phthaloyl-L-leucine.
Conclusion and Future Directions
N-Phthaloyl-L-leucine is a compound of significant value in synthetic chemistry, prized for its role as a stable, chiral building block.[1] Its applications in the controlled synthesis of peptides and other complex organic molecules are well-established. However, a significant knowledge gap exists concerning its intrinsic biological activities. Based on the known pharmacological profiles of L-leucine and its other N-acylated derivatives, there is a compelling rationale to investigate the potential antimicrobial, enzyme inhibitory, and cytotoxic properties of N-Phthaloyl-L-leucine. The experimental frameworks outlined in this guide provide a starting point for such investigations. Future research in this area could potentially uncover novel therapeutic applications for this readily accessible molecule, transforming it from a synthetic intermediate into a bioactive lead compound.
References
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Leucine-Based Polymer Architecture-Induced Antimicrobial Properties and Bacterial Cell Morphology Switching. PMC - NIH. [Link]
-
The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. NIH. [Link]
-
Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. ResearchGate. [Link]
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The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes. PubMed. [Link]
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Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide | Request PDF. ResearchGate. [Link]
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(PDF) L-Glycine and L-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. ResearchGate. [Link]
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On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]
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Leucine-Rich, Potent Anti-Bacterial Protein against Vibrio cholerae, Staphylococcus aureus from Solanum trilobatum Leaves. MDPI. [Link]
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A Toxicological Assessment of Creatyl-l-Leucine. PubMed. [Link]
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Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. NCBI - NIH. [Link]
-
Apoptosis Is Induced in Cells With Cytolytic Potential by L-leucyl-L-leucine Methyl Ester. PubMed. [Link]
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
-
Inhibition by a Nonmetabolized Analogue of L-leucine of Protein Biosynthesis in Tumoral Pancreatic Islet Cells. PubMed. [Link]
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- 7. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Apoptosis is induced in cells with cytolytic potential by L-leucyl-L-leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
- 13. Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Inhibition by a nonmetabolized analogue of L-leucine of protein biosynthesis in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to Synthesizing N-Phthaloyl-L-leucine Derivatives for Medicinal Chemistry
Introduction: The Strategic Importance of N-Phthaloyl-L-leucine
In the landscape of drug discovery, the precise construction of chiral molecules is paramount. L-leucine, an essential amino acid, serves as a valuable starting material due to its inherent chirality and biocompatibility. However, its primary amine group presents a reactivity challenge that must be managed during complex synthetic sequences. The introduction of a robust protecting group is the critical first step.
The N-phthaloyl group has been a longstanding tool in the chemist's arsenal for amine protection.[1] Its rigid, planar structure and stability to a wide range of reaction conditions make it an ideal choice for multi-step syntheses. By converting L-leucine to N-Phthaloyl-L-leucine, we create a stable, chiral synthon where the carboxylic acid is available for modification, enabling the construction of diverse compound libraries—from novel peptide analogues to small molecule inhibitors. This guide will elucidate the principles and practices for reliably synthesizing this key intermediate and leveraging it for further medicinal chemistry applications.
Section 1: The "Why" - Rationale for Phthaloyl Protection
Choosing a protecting group is a strategic decision. While alternatives like Boc and Cbz are common, the phthaloyl group offers distinct advantages. Its resilience to acidic conditions, which would cleave a Boc group, and its stability during catalytic hydrogenation, which removes a Cbz group, allows for orthogonal reaction strategies. This robustness is essential when subsequent reaction steps involve harsh reagents or conditions.
The primary method for introducing the phthaloyl group is through the condensation of L-leucine with phthalic anhydride. This reaction proceeds via a two-step mechanism: nucleophilic attack of the amino group on one of the anhydride's carbonyls to form an intermediate phthalamic acid, followed by an intramolecular cyclization with the loss of water to form the stable imide ring.[2]
Section 2: Synthesis of N-Phthaloyl-L-leucine
This section details the complete, validated protocol for the synthesis of N-Phthaloyl-L-leucine, moving from the core reaction mechanism to process optimization and final product characterization.
Overall Synthesis Workflow
The conversion of L-leucine to its N-phthaloyl derivative and subsequent use in derivatization follows a logical progression. The workflow ensures high purity of the intermediate, which is critical for the success of subsequent coupling reactions.
Caption: Overall workflow from starting materials to final derivatives.
Detailed Experimental Protocol: N-Phthaloylation
This protocol is optimized for high yield and purity while maintaining the stereochemical integrity of the chiral center.[3][4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| L-Leucine | 131.17 | 5.00 g | 38.1 | |
| Phthalic Anhydride | 148.12 | 5.76 g | 38.9 | Use a slight excess (~1.02 eq) |
| Glacial Acetic Acid | 60.05 | 40 mL | - | Solvent |
| Deionized Water | 18.02 | ~200 mL | - | For work-up and washing |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-leucine (5.00 g), phthalic anhydride (5.76 g), and glacial acetic acid (40 mL).
-
Heating & Reflux: Heat the mixture in an oil bath to reflux (approximately 118-120°C). The solids will dissolve upon heating to form a clear solution. Maintain a gentle reflux for 2 hours.[5]
-
Scientist's Note: Refluxing in glacial acetic acid serves a dual purpose. It is the solvent and also acts as a dehydrating agent, driving the reaction towards the formation of the imide by helping to remove the water formed during the cyclization step.
-
-
Isolation of Crude Product: After 2 hours, remove the flask from the oil bath and allow it to cool towards room temperature. As it cools, the product will begin to precipitate. Once at room temperature, pour the reaction mixture slowly into 150 mL of cold deionized water with stirring.
-
Filtration and Washing: A white solid will form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (2 x 25 mL) to remove residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight to yield crude N-Phthaloyl-L-leucine.
Purification (Recrystallization):
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry to a constant weight. A typical yield is 80-90%.
Characterization and Quality Control
Validation of the product's identity and purity is non-negotiable. The following data confirms the successful synthesis of N-Phthaloyl-L-leucine.
| Analysis Technique | Expected Result |
| Melting Point | 115-125 °C[] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8 (m, 4H, Ar-H), ~4.8 (dd, 1H, α-CH), ~2.2-2.4 (m, 2H, β-CH₂), ~1.8 (m, 1H, γ-CH), ~0.9 (d, 6H, δ-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1770 & ~1710 (imide C=O stretch), ~2960 (aliphatic C-H stretch), ~3300-2500 (broad, carboxylic acid O-H stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₄H₁₄NO₄: 260.09; found: 260.1 |
Section 3: Derivatization for Medicinal Chemistry Applications
With pure N-Phthaloyl-L-leucine in hand, the carboxylic acid becomes the reactive handle for diversification. The most common derivatization is the formation of amides, a cornerstone of many biologically active molecules.[7]
General Strategy for Amide Coupling
The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a better electrophile. This is typically achieved using a coupling reagent.
Caption: General mechanism for amide bond formation using a coupling agent.
Protocol: Synthesis of an N-Phthaloyl-L-leucine Amide Derivative
This protocol details the coupling of N-Phthaloyl-L-leucine with a representative amine, benzylamine, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Phthaloyl-L-leucine | 261.27 | 1.00 g | 3.83 |
| Benzylamine | 107.15 | 0.45 g (0.46 mL) | 4.21 (1.1 eq) |
| EDC·HCl | 191.70 | 0.81 g | 4.21 (1.1 eq) |
| HOBt | 135.12 | 0.57 g | 4.21 (1.1 eq) |
| DIPEA | 129.24 | 1.33 mL | 7.66 (2.0 eq) |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| 1M HCl (aq) | - | ~30 mL | - |
| Sat. NaHCO₃ (aq) | - | ~30 mL | - |
| Brine | - | ~30 mL | - |
Procedure:
-
Initial Setup: Dissolve N-Phthaloyl-L-leucine (1.00 g) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add EDC·HCl (0.81 g), HOBt (0.57 g), and DIPEA (1.33 mL) to the stirred solution.
-
Scientist's Note: HOBt is added to suppress racemization of the chiral center and to improve coupling efficiency by forming a more reactive activated ester.
-
-
Activation: Stir the mixture at 0°C for 20 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add benzylamine (0.46 mL) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Work-up: Dilute the reaction mixture with DCM (30 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
Conclusion
The N-phthaloyl group provides a reliable and robust method for protecting L-leucine, enabling its use as a versatile chiral building block in medicinal chemistry. The protocols detailed in this guide offer a validated pathway for the synthesis of N-Phthaloyl-L-leucine and its subsequent derivatization into novel amide-containing compounds. By understanding the causality behind each experimental step—from the choice of solvent in the phthaloylation to the use of additives in amide coupling—researchers can confidently and efficiently generate diverse molecular scaffolds for drug discovery programs.
References
- Easton, C. J. (n.d.). Recent Developments in the Use of N-Phthaloyl-Amino Acid Derivatives in Synthesis.
- AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
- Leite, A. C. L., et al. (2013). Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. Medicinal Chemistry Research.
- Sheppard, T. D., et al. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate.
- Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Homsi, M. & Kasideh, C. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. ResearchGate.
- Hashimoto, H., et al. (n.d.). Practical Synthesis of Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. ResearchGate.
- Various Authors. (n.d.). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. ResearchGate.
- Zeng, Q., et al. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids.
- Various Authors. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central.
- Kliger, G. A. & Finkel'shtein, E. S. (2002). Synthesis of N-Phthaloyl Derivatives of Amino Acids. Pharmaceutical Chemistry Journal.
- Kirby, A. J. & Lancaster, P. W. (n.d.). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. RSC Publishing.
- BOC Sciences. (n.d.). CAS 2419-38-7 Phthaloyl-L-Leucine.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Chiral Architectures
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, commonly known as N-Phthaloyl-L-leucine, is a chiral building block derived from the naturally abundant amino acid L-leucine. The phthaloyl group serves as a robust protecting group for the primary amine, rendering the molecule stable and amenable to a variety of synthetic transformations. Its true potential in asymmetric catalysis, however, lies in the strategic exploitation of its inherent chirality, stemming from the (S)-configured stereocenter.
This document provides detailed application notes and protocols for the use of N-Phthaloyl-L-leucine in two key areas of asymmetric catalysis: as a chiral auxiliary for diastereoselective Mannich reactions and as a precursor to chiral ligands for enantioselective metal-catalyzed cyclopropanation. The protocols are designed to be self-validating, with explanations for key experimental choices, reflecting field-proven insights.
Application I: Chiral Auxiliary in Asymmetric Mannich Reactions
The Mannich reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. The use of N-phthaloyl-L-leucine as a chiral auxiliary provides a powerful method to control the stereochemical outcome of this reaction.[1]
Principle and Mechanistic Insight
When N-phthaloyl-L-leucine is converted to its acid chloride and reacted with an imine, it forms an N-acyliminium ion intermediate. The bulky and conformationally rigid phthaloyl group, in concert with the isobutyl side chain of the leucine moiety, creates a highly defined chiral environment. This steric hindrance effectively shields one face of the iminium ion, directing the nucleophilic attack of a silyl enol ether or ketene acetal to the opposite face. This results in the formation of the Mannich adduct with a high degree of diastereoselectivity. While the highest stereoselectivity is often observed with the even bulkier N-phthaloyl-tert-leucine, the principle remains directly applicable to the leucine derivative.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, which is a necessary precursor for the Mannich reaction.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Oxalyl chloride (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
Protocol 2: Asymmetric Mannich Reaction
This protocol describes the diastereoselective addition of a silyl ketene acetal to an imine mediated by the chiral auxiliary.
-
Reagent Preparation:
-
Imine (e.g., N-benzylidene-4-methoxyaniline) (1.0 eq.)
-
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride (1.1 eq.)
-
Silyl ketene acetal (e.g., 1-methoxy-2-methyl-1-(trimethylsiloxy)propene) (1.2 eq.)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the imine in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of the freshly prepared (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoyl chloride in anhydrous DCM.
-
Stir the mixture at -78 °C for 30 minutes to form the N-acyliminium ion intermediate.
-
Add the silyl ketene acetal dropwise to the reaction mixture.
-
Stir at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Removal of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield the desired β-amino carbonyl compound.
-
Reagent Preparation:
-
Mannich adduct (1.0 eq.)
-
Sodium borohydride (NaBH₄) (4.0 eq.)
-
Ethanol/THF mixture
-
Aqueous HCl
-
-
Procedure:
-
Dissolve the purified Mannich adduct in a mixture of ethanol and THF.
-
Cool the solution to 0 °C and add NaBH₄ portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture with aqueous HCl and heat to reflux for 4 hours to hydrolyze the intermediate.
-
Cool the mixture and extract with an appropriate organic solvent.
-
The desired product is typically in the aqueous layer as the hydrochloride salt, which can be isolated or further manipulated.
-
Data Presentation
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Phthaloyl-tert-leucine | >99:1 | 85-95 |
| N-Phthaloyl-L-leucine | Expected to be high | Expected to be good |
| Data for N-Phthaloyl-tert-leucine is provided as a benchmark for expected performance.[1] |
Workflow Diagram
Caption: Workflow for the asymmetric Mannich reaction.
Application II: Chiral Ligand for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for a range of transformations involving diazo compounds, most notably asymmetric cyclopropanation. The chirality of the carboxylate ligands dictates the enantioselectivity of the reaction. N-Phthaloyl-L-leucine can serve as a precursor to a highly effective chiral ligand for these catalysts.[2]
Principle and Mechanistic Insight
The dirhodium(II) core acts as a Lewis acid, activating the diazo compound to form a chiral metal carbene intermediate. The four N-phthaloyl-L-leucinate ligands create a chiral pocket around the active site. The steric and electronic properties of the phthaloyl group and the isobutyl side chain of leucine control the trajectory of the incoming olefin, leading to the enantioselective formation of one cyclopropane enantiomer over the other.
Experimental Protocols
Protocol 4: Synthesis of Dirhodium(II) tetrakis[(S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate]
This protocol is adapted from the highly successful synthesis of the analogous N-phthaloyl-(S)-tert-leucinate complex.[2]
-
Reagent Preparation:
-
This compound (4.4 eq.)
-
Rh₂(OAc)₄ (1.0 eq.)
-
Chlorobenzene
-
Catalytic amount of BaCO₃
-
-
Procedure:
-
Combine Rh₂(OAc)₄, this compound, and a catalytic amount of BaCO₃ in chlorobenzene.
-
Heat the mixture to reflux and remove the resulting acetic acid by azeotropic distillation using a Dean-Stark trap.
-
Monitor the reaction by TLC until the starting Rh₂(OAc)₄ is consumed.
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the desired dirhodium(II) complex.
-
Protocol 5: Asymmetric Cyclopropanation
This protocol provides a general procedure for the cyclopropanation of an alkene with a diazoacetate catalyzed by the chiral dirhodium(II) complex.
-
Reagent Preparation:
-
Alkene (e.g., Styrene) (5.0 eq.)
-
Diazoacetate (e.g., Ethyl diazoacetate) (1.0 eq.)
-
Dirhodium(II) tetrakis[(S)-2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanoate] (0.01 eq.)
-
Anhydrous solvent (e.g., DCM or toluene)
-
-
Procedure:
-
Dissolve the chiral dirhodium(II) catalyst and the alkene in the anhydrous solvent in a flask under an inert atmosphere.
-
Slowly add the diazoacetate via a syringe pump over several hours to maintain a low concentration of the diazo compound.
-
Stir the reaction at room temperature until the diazoacetate is completely consumed (monitored by TLC or IR spectroscopy).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclopropane product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Data Presentation
| Alkene | Diazo Compound | ee (%) of trans-isomer | Yield (%) |
| Styrene | Ethyl diazoacetate | Expected to be high | Expected to be good to excellent |
| 1-Hexene | tert-Butyl diazoacetate | Expected to be high | Expected to be good to excellent |
| Expected outcomes are based on the performance of the closely related Rh₂(S-PTTL)₄ catalyst.[2] |
Workflow Diagram
Caption: Synthesis and application of the chiral Rh(II) catalyst.
Conclusion
This compound is a versatile and readily accessible chiral building block with significant potential in asymmetric catalysis. Its application as a chiral auxiliary in Mannich reactions allows for the diastereoselective synthesis of valuable β-amino carbonyl compounds. Furthermore, its use as a chiral ligand in dirhodium(II) catalysis opens avenues for highly enantioselective cyclopropanation and other carbene-mediated transformations. The protocols provided herein offer a robust starting point for researchers to explore and optimize these applications in their own synthetic endeavors.
References
-
Reiser, O., et al. (2000). Asymmetric Steering of the Mannich Reaction With Phthaloyl Amino Acids. Chemistry: A European Journal, 6(11), 2032-43. [Link]
-
Tsutsui, H., et al. (2005). Practical synthesis of Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]. Chemical & Pharmaceutical Bulletin, 53(10), 1366-1368. [Link]
Sources
Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using N-Phthaloyl-L-leucine
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological activities. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a scientific pursuit but often a stringent regulatory requirement.[1] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of asymmetric synthesis.[2] Among the various techniques, diastereomeric salt formation stands out as a robust and scalable method for obtaining optically active compounds.[1][3]
This application note provides a comprehensive guide to the use of N-Phthaloyl-L-leucine as an effective chiral resolving agent for a broad spectrum of racemic amines. We will delve into the underlying principles of diastereomeric salt formation, present detailed experimental protocols, and discuss critical parameters that influence the success of the resolution. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral amines.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation hinges on the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers exhibit distinct physical characteristics.[4][5] This disparity allows for their separation using conventional laboratory techniques such as fractional crystallization.[3][4]
The process, as illustrated below, involves reacting a racemic amine with an enantiomerically pure chiral acid, in this case, N-Phthaloyl-L-leucine. This acid-base reaction yields two diastereomeric salts. Due to their differential solubility in a chosen solvent, one diastereomer will preferentially crystallize, enabling its separation from the more soluble diastereomer which remains in the mother liquor. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.
Caption: General workflow for the chiral resolution of a racemic amine.
N-Phthaloyl-L-leucine: A Versatile Chiral Resolving Agent
N-Phthaloyl-L-leucine is an N-protected amino acid derivative. The phthaloyl group enhances the stability and crystallinity of the molecule, making it an excellent candidate for a chiral resolving agent.[6] Its carboxylic acid moiety readily reacts with basic amines to form salts. The presence of a single, well-defined stereocenter derived from the natural amino acid L-leucine allows for effective chiral discrimination.
Synthesis of N-Phthaloyl-L-leucine
N-Phthaloyl-L-leucine can be synthesized by reacting L-leucine with phthalic anhydride.[7] A general procedure involves heating a mixture of L-leucine and phthalic anhydride in a suitable solvent, such as glacial acetic acid, followed by recrystallization.[7] It is crucial to use conditions that minimize racemization to ensure the enantiomeric purity of the resolving agent.[8]
Experimental Protocols
The following protocols provide a generalized framework for the chiral resolution of a racemic amine using N-Phthaloyl-L-leucine. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Solvent Screening: The choice of solvent is critical for successful resolution.[9] The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the preferential crystallization of one diastereomer upon cooling. A range of solvents, including alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), should be screened.
-
Salt Formation:
-
In a suitable reaction vessel, dissolve one equivalent of the racemic amine in the chosen solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of N-Phthaloyl-L-leucine in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[10]
-
Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate may be observed.
-
Heat the mixture to reflux to ensure complete dissolution of the salts.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to maximize the difference in solubility.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.[1]
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield.[3]
-
-
Isolation of the Diastereomeric Salt:
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a suitable base (e.g., 2 M NaOH solution) dropwise until the salt completely dissolves and the solution is basic (pH > 10).[1][4] This neutralizes the N-Phthaloyl-L-leucine and liberates the free amine.
-
Extraction:
-
Isolation and Purification:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
-
The recovered N-Phthaloyl-L-leucine can be isolated from the aqueous layer by acidification and extraction for potential recycling.
-
Determination of Enantiomeric Excess
The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the ee of chiral amines.[11][12][13]
Representative HPLC Method:
-
Column: A chiral stationary phase (CSP) column is required. Columns based on cellulose or amylose derivatives are often effective for the separation of amine enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific amine.
-
Detection: UV detection is commonly employed.
-
Sample Preparation: A dilute solution of the resolved amine in the mobile phase is prepared for injection.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Induce crystallization by scratching the inside of the flask or by seeding. |
| Oily precipitate forms instead of crystals. | The cooling rate is too fast, or the concentration is too high. | Re-dissolve the oil by heating and allow for slower cooling. Dilute the solution. |
| Low enantiomeric excess. | Incomplete separation of the diastereomeric salts. | Perform multiple recrystallizations of the diastereomeric salt. Optimize the solvent and crystallization temperature. |
| Low yield of the resolved amine. | The desired diastereomeric salt is significantly soluble in the mother liquor. | Optimize the crystallization conditions (e.g., lower temperature, longer crystallization time). Recover the amine from the mother liquor and consider racemization and recycling of the unwanted enantiomer.[14] |
Conclusion
N-Phthaloyl-L-leucine is a highly effective and versatile chiral resolving agent for the separation of racemic amines. The formation of diastereomeric salts with distinct solubilities allows for the efficient isolation of one enantiomer through fractional crystallization. The protocols outlined in this application note provide a robust starting point for developing a successful chiral resolution strategy. Careful optimization of key parameters, particularly the choice of solvent, is paramount to achieving high yields and excellent enantiomeric purity. The principles and methodologies described herein are broadly applicable and can be adapted for a wide range of chiral amine separations in both academic research and industrial drug development settings.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem.
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Al-Majdhoub, M. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4475.
- Kozak, J., & D'souza, M. J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4897.
- The Royal Society of Chemistry. (n.d.).
- Hegwood, M., et al. (2018). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 42(8), 517–525.
- American Chemical Society. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Gillingham, J. M. (1962). U.S. Patent No. 3,028,430. U.S.
- Gillingham, J. M. (n.d.).
- Herald Scholarly Open Access. (2018, October 23).
- Adriaens, P., et al. (1978). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. Recueil des Travaux Chimiques des Pays-Bas, 97(10), 260-262.
- Tukhtaev, D., et al. (2021). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g).
- Chem-Impex. (n.d.). Phthaloyl-L-Leucine.
- BenchChem. (n.d.). Phthaloyl-L-isoleucine | 21844-63-3.
- Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- ResearchGate. (n.d.).
- SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
- Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. Tetrahedron: Asymmetry, 17(22), 3011-3030.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Quora. (2024, November 11). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why.
- Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
- Shi, L., et al. (2025).
- Wang, T., et al. (2025). Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. ACS Figshare.
- ResearchGate. (2008, August 7).
Sources
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- 14. rsc.org [rsc.org]
Application Notes and Protocols: Analytical Techniques for the Characterization of N-Phthaloyl-L-leucine Purity
Introduction: The Critical Role of Purity in N-Phthaloyl-L-leucine Applications
N-Phthaloyl-L-leucine is a protected amino acid derivative of significant interest in the pharmaceutical and biotechnology sectors. Its primary utility lies in its role as a chiral building block in peptide synthesis and the development of novel therapeutics.[1] The phthaloyl protecting group enhances the stability and solubility of the leucine moiety, facilitating more controlled and efficient chemical reactions.[1] Given its application in synthesizing molecules destined for biological systems, the purity of N-Phthaloyl-L-leucine is not merely a quality metric but a critical determinant of safety and efficacy.
Impurities, which can include the D-enantiomer, unreacted starting materials, or side-products from synthesis, can have profound and unpredictable consequences. The presence of the incorrect enantiomer (N-Phthaloyl-D-leucine) can lead to diastereomeric impurities in the final peptide, potentially altering its three-dimensional structure and biological activity. Other chemical impurities can introduce toxicity or reduce the yield and purity of subsequent synthetic steps. Therefore, a robust, multi-faceted analytical strategy is essential to establish a comprehensive purity profile, ensuring the material is fit for its intended purpose in research and drug development.
This guide outlines a suite of orthogonal analytical techniques designed to provide a high degree of confidence in the identity, potency, and purity of N-Phthaloyl-L-leucine. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined in international guidelines such as ICH Q2(R1).[2][3][4][5]
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A more reliable and scientifically sound approach is to use multiple, orthogonal methods that measure different physicochemical properties of the substance. This strategy ensures that impurities missed by one technique are likely to be detected by another. For N-Phthaloyl-L-leucine, a comprehensive assessment combines chromatographic separations (for chemical and chiral purity) with spectroscopic and other analytical methods for structural confirmation and quantification of non-chromatographable impurities.
Caption: Orthogonal analytical strategy for purity assessment.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities. For N-Phthaloyl-L-leucine, two distinct HPLC methods are required: a reverse-phase method for general chemical purity and a specialized chiral method to quantify the enantiomeric excess.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Principle: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The sample is injected into a nonpolar stationary phase (typically C18), and a polar mobile phase is used for elution. Polar compounds elute earlier, while less polar compounds (like N-Phthaloyl-L-leucine and related organic impurities) are retained longer. Purity is typically calculated as the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocol: HPLC Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution:
-
Start with a gradient of 30% B, increasing to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Parameter | Specification | Typical Result |
| Column | C18, 250 x 4.6 mm, 5 µm | Conforms |
| Mobile Phase | Acetonitrile/Water/TFA | Conforms |
| Flow Rate | 1.0 mL/min | Conforms |
| Detection | UV, 220 nm | Conforms |
| Retention Time | Analyte-specific (e.g., ~15 min) | 15.2 min |
| Purity (Area %) | ≥ 99.0% | 99.7% |
| Largest Impurity | ≤ 0.2% | 0.15% (at 12.8 min) |
| Total Impurities | ≤ 1.0% | 0.3% |
Enantiomeric Purity by Chiral HPLC
Principle: Distinguishing between L- and D-enantiomers requires a chiral environment.[6] Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). These CSPs, often based on polysaccharides or macrocyclic glycopeptides, form transient, diastereomeric complexes with the enantiomers in the sample.[6][7] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[6][8]
Caption: Workflow for enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or equivalent polysaccharide-based CSP.
-
Mobile Phase (Isocratic): A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). This ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Data Presentation: Chiral Purity Analysis
| Parameter | Specification | Typical Result |
| Column | Chiralpak AD-H or equivalent | Conforms |
| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) | Conforms |
| Flow Rate | 0.7 mL/min | Conforms |
| Retention Time (L-form) | Analyte-specific (e.g., ~12 min) | 12.1 min |
| Retention Time (D-form) | Analyte-specific (e.g., ~14 min) | 14.3 min |
| Enantiomeric Excess (e.e.) | ≥ 99.0% | 99.8% |
Structural Confirmation and Molecular Weight Verification
While chromatography excels at separation, it does not inherently confirm the chemical structure of the main peak. Spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum create a unique fingerprint that can confirm the identity of N-Phthaloyl-L-leucine and detect any structurally similar impurities if present at sufficient levels.
-
¹H NMR: Confirms the presence and connectivity of hydrogen atoms. Expected signals include aromatic protons from the phthaloyl group, the alpha-proton of the leucine backbone, and the protons of the isobutyl side chain.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Expected ¹H NMR Data (Conceptual)
(Note: Exact shifts are solvent-dependent. Data should be compared to a certified reference standard.)
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phthaloyl (aromatic) | 7.8 - 8.0 | Multiplet | 4H |
| Leucine α-CH | 4.8 - 5.0 | Doublet of Doublets | 1H |
| Leucine β-CH₂ | 1.9 - 2.2 | Multiplet | 2H |
| Leucine γ-CH | 1.6 - 1.8 | Multiplet | 1H |
| Leucine δ-CH₃ | 0.9 - 1.1 | Doublet | 6H |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used to confirm the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. For N-Phthaloyl-L-leucine (C₁₄H₁₅NO₄), the expected monoisotopic mass is 261.1001 g/mol .[1]
Experimental Protocol: ESI-MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis: Direct infusion or LC-MS (using the HPLC method described above).
-
Expected Ion: [M+H]⁺ (protonated molecule).
-
Expected m/z: 262.1074.
Quantification of Non-Chromatographic Impurities
Some impurities, such as residual solvents, water, and inorganic salts, are not readily detected by standard HPLC-UV methods. Specific tests are required to quantify them.
Elemental Analysis (CHN)
Principle: This technique involves the combustion of the sample at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage by weight of carbon, hydrogen, and nitrogen in the sample. The experimental results are compared against the theoretical values calculated from the molecular formula. This analysis provides a fundamental check on the purity and elemental composition of the bulk material.
Data Presentation: Elemental Analysis
| Element | Theoretical % (for C₁₄H₁₅NO₄) | Acceptance Criteria |
| Carbon (C) | 64.36% | ± 0.4% |
| Hydrogen (H) | 5.79% | ± 0.4% |
| Nitrogen (N) | 5.36% | ± 0.4% |
Loss on Drying (LOD) and Residue on Ignition (ROI)
-
Loss on Drying (LOD): This gravimetric test measures the percentage of weight lost from a sample upon heating under defined conditions. It quantifies the amount of volatile content, primarily residual solvents and water. An acceptance criterion of ≤ 0.5% is typical.
-
Residue on Ignition (ROI) / Sulfated Ash: This test measures the amount of residual inorganic impurities in an organic substance.[9][10][11] The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined. This is a critical test for controlling inorganic impurities that may originate from catalysts or reagents used in the manufacturing process.[9][11] An acceptance criterion of ≤ 0.1% is common in the pharmaceutical industry.
Integrated Purity Assessment and Conclusion
Caption: Integrated data review for final purity assessment.
By employing this multi-faceted analytical strategy, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of N-Phthaloyl-L-leucine, thereby safeguarding the integrity of their downstream research and manufacturing processes.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. [Link]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. [Link]
-
Agilent Technologies. (n.d.). Measuring Elemental Impurities in Pharmaceutical Materials. [Link]
-
PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2.... [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
Scale-up considerations for the synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid
Application Note & Protocol
Topic: Scale-Up Considerations for the Synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic Acid (N-Phthaloyl-L-leucine)
For: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, commonly known as N-Phthaloyl-L-leucine, is a critical chiral building block in the synthesis of peptides and complex pharmaceutical intermediates.[1][2] Its phthaloyl group provides robust protection of the primary amine of L-leucine, enhancing stability and enabling selective chemical transformations at other molecular sites.[2] Transitioning the synthesis of this compound from the laboratory bench to a pilot or manufacturing scale introduces challenges related to heat management, reaction kinetics, product isolation, and polymorphism. This document provides a comprehensive guide to the scalable synthesis of N-Phthaloyl-L-leucine, focusing on a direct thermal condensation method. We will dissect the critical process parameters, offer a detailed step-by-step protocol, and discuss the underlying scientific principles that ensure a robust, safe, and reproducible large-scale process.
Synthetic Strategy: Rationale for Scale-Up
The chosen synthetic route involves the direct condensation of L-leucine with phthalic anhydride. This method is favored for large-scale production due to several key advantages:
-
Atom Economy: The reaction is a condensation that forms the desired product and water as the only byproduct, minimizing waste streams.
-
Cost-Effectiveness: Both L-leucine and phthalic anhydride are readily available, commodity starting materials.
-
Simplicity: It is a single-step synthesis that avoids complex reagents or intermediate isolations, reducing processing time and potential for yield loss.
The reaction proceeds by nucleophilic attack of the amino group of L-leucine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring. While other methods for N-protection exist, the direct thermal route is often the most straightforward for this specific transformation on a multi-kilogram scale.[3][4][5]
Figure 1: Synthesis of N-Phthaloyl-L-leucine.
Critical Process Parameters and Scale-Up Considerations
Scaling this synthesis requires careful control over several parameters that may have negligible impact at the bench scale but become critical in larger reactors.
Thermal Management
The reaction is typically performed as a neat (solvent-free) melt at high temperatures (140-160°C).[3][4]
-
Causality: At this temperature, the reactants form a molten phase, and the reaction rate is sufficiently high to drive the condensation to completion. The high temperature also facilitates the removal of the water byproduct.
-
Scale-Up Challenge: Heat transfer in large, jacketed glass or steel reactors is significantly less efficient than in a small flask on a heating mantle. A common issue is the formation of "hot spots" if agitation is poor, or slow heating rates that can prolong the reaction time.
-
Solution: The reactor must have an efficient overhead stirring mechanism capable of handling a viscous melt. A well-calibrated heating jacket (e.g., using thermal fluid) is essential for uniform and controlled heating. The rate of temperature increase should be carefully profiled and validated to ensure batch-to-batch consistency.
Reagent Stoichiometry and Purity
A slight excess of phthalic anhydride (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the more valuable L-leucine.[4][5]
-
Causality: Driving the reaction to completion simplifies purification, as removing unreacted L-leucine is more challenging than removing excess phthalic anhydride or its hydrolysis product, phthalic acid.
-
Scale-Up Challenge: On a large scale, even a small percentage of unreacted starting material can represent a significant impurity. Excess phthalic anhydride can sublime and deposit on cooler parts of the reactor, such as the condenser or lid.
-
Solution: The stoichiometry must be precisely controlled. Post-reaction, the unreacted phthalic anhydride is typically removed during the crystallization workup, as it has different solubility properties than the desired product. Reactor design should account for potential sublimation.
Purification via Crystallization
Crystallization is the most critical unit operation for achieving high purity and isolating the final product. The most effective solvent system reported is a mixture of ethanol and water.[4][5][6]
-
Causality: The product is highly soluble in hot ethanol but sparingly soluble in water. A mixed-solvent system allows for dissolution at elevated temperatures and controlled precipitation upon cooling or addition of water as an anti-solvent. This process effectively purges impurities like phthalic acid and unreacted starting materials.
-
Scale-Up Challenge: On a large scale, crystallization kinetics can be difficult to control. Rapid cooling or improper seeding can lead to the formation of fine needles or an oil, which are difficult to filter and may trap impurities.
-
Solution: A well-defined crystallization protocol is paramount. This includes:
-
Controlled Cooling Rate: A slow, linear cooling profile (e.g., 10-20°C per hour) is recommended to promote the growth of large, well-defined crystals.
-
Seeding: Introducing a small quantity of pure product crystals at the point of supersaturation can be crucial for initiating crystallization and controlling the final crystal form and size distribution.
-
Agitation: Gentle but effective agitation is necessary to maintain a uniform slurry and prevent solids from settling, which would lead to inefficient cooling and impurity entrapment.
-
Process Workflow and Safety
The overall process can be visualized as a sequence of distinct unit operations, each with its own set of control parameters and safety considerations.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to increase the reaction yield of N-Phthaloyl-L-leucine synthesis.
Welcome to the technical support center for the synthesis of N-Phthaloyl-L-leucine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As your dedicated application scientist, my goal is to provide you with in-depth, field-proven insights that go beyond standard protocols, explaining the causality behind experimental choices to enhance the yield and purity of your target compound.
Core Reaction Principles: The Mechanism of N-Phthaloylation
The synthesis of N-Phthaloyl-L-leucine is a condensation reaction where the primary amino group of L-leucine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, N-(o-carboxybenzoyl)-L-leucine. Subsequent intramolecular cyclization, driven by heat, results in the formation of the stable five-membered phthalimide ring and the elimination of a water molecule.[1] Understanding this two-step process is crucial for effective troubleshooting.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Phthaloyl-Leucine
Welcome to the Technical Support Center for the synthesis of N-phthaloyl-leucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-phthaloylation of leucine with phthalic anhydride. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize your yield and purity, and ensure the stereochemical integrity of your final product.
Introduction to the Reaction and Its Challenges
The reaction of phthalic anhydride with leucine is a cornerstone for introducing a stable protecting group on the amino acid's nitrogen. This is a critical step in various synthetic routes, particularly in peptide synthesis and the development of chiral catalysts. The desired transformation is the formation of N-phthaloyl-leucine via a two-step process: initial nucleophilic attack of the leucine's amino group on the anhydride to form an N-(o-carboxybenzoyl)-L-leucine intermediate (a phthalamic acid derivative), followed by intramolecular cyclization to the final imide product with the elimination of water.
While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the yield, purity, and stereochemical integrity of the desired product. This guide will provide a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic understanding and supported by established protocols.
Core Troubleshooting Guide & FAQs
Issue 1: Low Yield of N-Phthaloyl-Leucine
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can primarily be attributed to two main factors: incomplete reaction and a competing hydrolysis side reaction.
-
Incomplete Reaction: The conversion of the phthalamic acid intermediate to the final imide is an equilibrium process. The presence of water, a byproduct of the cyclization, can drive the equilibrium back towards the intermediate, thus preventing the reaction from going to completion.
-
Hydrolysis of the Intermediate: The N-(o-carboxybenzoyl)-L-leucine intermediate is susceptible to hydrolysis, which cleaves the amide bond to regenerate phthalic acid and leucine.[1] This is a significant competing reaction, particularly in the presence of water and under certain pH conditions.
Troubleshooting Steps:
-
Effective Water Removal: To drive the reaction towards the product, it is crucial to remove the water formed during the cyclization.
-
Azeotropic Distillation: When using a solvent like toluene, employing a Dean-Stark apparatus is highly effective for the continuous removal of water.[2]
-
High Temperature in Acetic Acid: When using glacial acetic acid as the solvent, the high reaction temperature (reflux) helps to drive off the water.
-
-
Optimize Reaction Time and Temperature:
-
Prolonged reaction times, especially at high temperatures, can sometimes lead to degradation of the product or starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
For the triethylamine/toluene method, a reflux time of 1.5-2 hours is often sufficient.[2]
-
For the glacial acetic acid method, refluxing for 2-4 hours is a common practice.
-
-
Ensure Anhydrous Conditions: Start with dry reagents and solvents to minimize the initial amount of water in the reaction mixture.
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is contaminated with significant amounts of starting materials and other by-products. How can I identify and minimize them?
A2: The most common impurities are unreacted leucine, phthalic anhydride, and phthalic acid (from hydrolysis of the anhydride or the intermediate).
Identification of Impurities:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the reaction progress and identify the presence of starting materials. Use an appropriate solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the characteristic signals of the product and impurities.
Minimizing Impurities:
-
Phthalic Acid: This is a major by-product resulting from the hydrolysis of phthalic anhydride or the phthalamic acid intermediate.
-
Control Moisture: As mentioned for improving yield, rigorous exclusion of water is key.
-
Purification: Phthalic acid can be removed during the work-up. It is more soluble in water than the desired product, especially under acidic conditions. Washing the crude product with cold, dilute acid can help remove it.[2]
-
-
Unreacted Leucine and Phthalic Anhydride:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of phthalic anhydride is sometimes used to ensure complete consumption of the more valuable amino acid.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
-
Work-up and Purification: Unreacted leucine is highly soluble in aqueous acidic solutions, while unreacted phthalic anhydride can be hydrolyzed to the more water-soluble phthalic acid during an aqueous work-up. The desired N-phthaloyl-leucine is typically much less soluble in water.
-
Workflow for Minimizing Impurities:
Caption: A logical workflow for minimizing impurities.
Issue 3: Racemization of the Chiral Center
Q3: I am concerned about the stereochemical integrity of my N-phthaloyl-leucine. How can I prevent racemization?
A3: Racemization is a critical concern, especially in pharmaceutical applications. The chiral center of leucine can be susceptible to epimerization under harsh reaction conditions, particularly in the presence of a strong base and high temperatures.
Factors Influencing Racemization:
-
Base: The choice and amount of base can significantly impact racemization. Stronger, less sterically hindered bases are more likely to cause racemization. While triethylamine is commonly used, its concentration should be catalytic.
-
Temperature: High temperatures can increase the rate of racemization.
-
Reaction Time: Prolonged exposure to basic conditions and high temperatures increases the risk of racemization.
Strategies to Minimize Racemization:
-
Choice of Method: The method employing triethylamine in refluxing toluene with azeotropic removal of water has been shown to proceed with a high degree of stereochemical retention (>99% ee for the analogous tert-leucine).[3] This is because the reaction can be carried out at a lower temperature than the fusion method and for a controlled duration.
-
Use a Catalytic Amount of a Hindered Base: If using a base like triethylamine, use it in catalytic amounts (e.g., 0.1 equivalents). The role of the base is to facilitate the reaction, not to create a strongly basic environment. More sterically hindered bases like N,N-diisopropylethylamine (DIPEA) could also be considered, although their effect on this specific reaction would need to be evaluated.
-
Avoid Strong Bases: Avoid the use of strong bases like sodium hydroxide or potassium hydroxide if stereochemical purity is paramount.
-
Monitor Stereochemical Purity: The enantiomeric excess (ee) of the final product should be determined using a suitable analytical method, such as chiral HPLC or by converting the product to a diastereomeric derivative for NMR analysis.
Mechanism of Racemization:
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Experimental Protocols
Here we provide two detailed, validated protocols for the synthesis of N-phthaloyl-leucine.
Protocol 1: Glacial Acetic Acid Method
This method is straightforward but requires high temperatures.
Materials:
-
L-Leucine
-
Phthalic Anhydride
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-leucine (1.0 eq) and phthalic anhydride (1.05 eq).
-
Add glacial acetic acid to the flask (approximately 5-10 mL per gram of leucine).
-
Heat the mixture to reflux with stirring. The reaction mixture should become homogeneous.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove acetic acid and any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-phthaloyl-L-leucine.
Protocol 2: Triethylamine/Toluene Method with Dean-Stark Trap
This method is generally preferred for minimizing racemization.[2]
Materials:
-
L-Leucine
-
Phthalic Anhydride
-
Toluene (anhydrous)
-
Triethylamine
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add L-leucine (1.0 eq), phthalic anhydride (1.0 eq), and anhydrous toluene.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 1.5-2 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
To the solid residue, add cold, dilute hydrochloric acid (e.g., 1 M HCl) and stir to break up any lumps.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product. Recrystallization from a suitable solvent can be performed for further purification.
Data Presentation
| Parameter | Glacial Acetic Acid Method | Triethylamine/Toluene Method |
| Temperature | High (Reflux, ~118 °C) | Moderate (Reflux, ~111 °C) |
| Racemization Risk | Higher | Lower[3] |
| Water Removal | Distillation | Azeotropic (Dean-Stark)[2] |
| Reagents | Acetic Acid | Toluene, Triethylamine |
| Work-up | Precipitation in water | Solvent evaporation, acid wash |
Analytical Methods for Quality Control
HPLC Method for Purity Assessment:
A reversed-phase HPLC method can be used to determine the purity of N-phthaloyl-leucine and quantify impurities.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent like acetonitrile.
This method should be able to separate N-phthaloyl-leucine from leucine, phthalic anhydride, and phthalic acid. The retention times will need to be determined using standards of each compound.
References
-
Tsutsui, H., Abe, T., Nakamura, S., Anada, M., & Hashimoto, S. (2005). Practical Synthesis of Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate]. Chemical & Pharmaceutical Bulletin, 53(10), 1366-1368. [Link]
-
Organic Syntheses Procedure. (n.d.). Oxidation of Alcohols to Ketones by Activated Dimethyl Sulfoxide. [Link]
-
Organic Syntheses Procedure. (n.d.). Enantioselective Synthesis of α-Allenols by the Asymmetric Transfer Hydrogenation of α-Allenones. [Link]
-
Organic Syntheses Procedure. (n.d.). N-PHTHALYL-L-β-PHENYLALANINE. [Link]
-
Lepage, V., et al. (2021). Chemical Modifications Induced by Phthalic Anhydride, a Respiratory Sensitizer, in Reconstructed Human Epidermis: A Combined HRMAS NMR and LC-MS/MS Proteomic Approach. Chemical Research in Toxicology, 34(10), 2174–2184. [Link]
-
Onofrio, A. B., Gesser, J. C., Joussef, A. C., & Nome, F. (2001). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. Journal of the Chemical Society, Perkin Transactions 2, (10), 1863-1868. [Link]
-
Zhao, M., et al. (2012). Kinetic Studies of Chemical Noise Reduction in Mass Spectrometry Using Ion-Molecule Reactions. Journal of The American Society for Mass Spectrometry, 23(2), 346–357. [Link]
-
Casimir, J. R., Guichard, G., & Briand, J. P. (1998). A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. Tetrahedron Letters, 39(46), 8497-8498. [Link]
-
Yegorova, A.V., et al. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and Objects of Chemical Analysis, 12(2), 91-98. [Link]
-
Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]
-
Tukhtaev, D., Yusupov, A., & Vinogradova, V. (2019). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). ResearchGate. [Link]
-
Nefkens, H. G. L., Tesser, G. I., & Nivard, R. J. F. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698. [Link]
-
Dwivedi, A., et al. (2018). Behaviors of Leucine and Isoleucine in Ion Mobility-Quadrupole Time of Flight Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(12), 2450–2458. [Link]
-
Smith, G. G., & Williams, D. M. (1989). Racemisation in Chemistry and Biology. In The Chemistry of the Amino Group (pp. 573-628). John Wiley & Sons, Ltd. [Link]
-
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825. [Link]
-
Plumb, R. S., et al. (2014). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Toward Prediction of Ion Mobility Separation Capabilities. Analytical Chemistry, 86(15), 7858–7865. [Link]
-
Kobayashi, K., et al. (2023). Formation of Amino Acids and Carboxylic Acids in Weakly Reducing Planetary Atmospheres by Solar Energetic Particles from the Young Sun. Life, 13(5), 1099. [Link]
Sources
- 1. Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of N-Phthaloyl-L-leucine
Welcome to the dedicated technical support guide for navigating the challenges in the chromatographic purification of N-Phthaloyl-L-leucine. This resource is designed for researchers, chemists, and drug development professionals who encounter common obstacles in isolating this N-protected amino acid. Here, we provide in-depth, field-proven insights in a practical question-and-answer format, moving beyond simple instructions to explain the core scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before or during the initial stages of purification.
Q1: What inherent properties of N-Phthaloyl-L-leucine make its chromatographic purification challenging?
N-Phthaloyl-L-leucine presents a unique combination of chemical features that can complicate purification:
-
Acidic Nature: The molecule contains a free carboxylic acid group (pKa ≈ 4-5), which can become deprotonated depending on the pH. This anionic form can engage in strong, undesirable secondary interactions with stationary phases, particularly the acidic silanol groups present on silica-based media.[1] This is a primary cause of poor peak shape, especially tailing.[2]
-
Hydrophobicity: The presence of the bulky, non-polar phthaloyl group and the isobutyl side chain of leucine gives the molecule significant hydrophobic character. This dictates its retention in reversed-phase systems but can also lead to poor solubility in highly aqueous mobile phases.[3]
-
Chiral Integrity: Like all natural amino acids (except glycine), N-Phthaloyl-L-leucine is chiral. While stable under typical chromatographic conditions, exposure to harsh pH (especially basic conditions) during synthesis work-up or purification carries a risk of racemization, potentially generating the D-enantiomer as an impurity that is very difficult to separate on achiral columns.[4][5]
-
Lack of a Strong Chromophore: While the phthaloyl group provides UV absorbance, it is not an exceptionally strong chromophore, which may require higher concentrations for detection compared to other protecting groups. Direct analysis of underivatized amino acids is often challenging due to weak chromophores.[6][7]
Q2: What are the common impurities I should anticipate during purification?
The impurity profile depends heavily on the synthetic route and work-up procedure, but typically includes:
-
Unreacted Starting Materials: L-leucine and phthalic anhydride (or phthalic acid post-hydrolysis) are common.
-
Structurally Similar Byproducts: Incomplete reaction or side reactions can lead to related impurities. Typical quality specifications for L-leucine raw material often limit related amino acids like isoleucine and valine to less than 0.5% each.[8]
-
Enantiomeric Impurity: The presence of N-Phthaloyl-D-leucine if racemization has occurred.
-
Synthesis- and Solvent-Related Impurities: Reagents, catalysts, and residual solvents from the reaction and work-up steps are frequently observed.[9]
Q3: Which chromatographic mode is most suitable for this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique for the purification of N-Phthaloyl-L-leucine. Its ability to separate compounds based on hydrophobicity is well-suited to the molecule's structure.
Normal-Phase Flash Chromatography is often employed for initial, large-scale purification to remove more polar or non-polar impurities.[10][11] It is particularly useful when the crude material is less complex.
Q4: How do I select the right HPLC column?
For RP-HPLC, a high-purity, end-capped C18 column is the recommended starting point.
-
High-Purity Silica: Modern columns are based on silica with very low metal content, which reduces the acidity of residual silanol groups.[1]
-
End-capping: This process "caps" or blocks most of the remaining silanol groups with a small, non-polar silane (e.g., trimethylsilane), further minimizing the sites available for undesirable secondary interactions with your acidic analyte.[12]
-
Particle Size: For preparative work, larger particle sizes (5-10 µm) are used, while analytical method development should be done on smaller particle sizes (e.g., <5 µm) for higher efficiency and better resolution.[12]
Q5: Is there a risk of racemization during purification, and how can I check for it?
The risk of racemization during standard chromatographic purification (pH 2-8) is low. The primary risk comes from the synthetic work-up if harsh basic conditions are used. To confirm enantiomeric purity, you must use a chiral stationary phase (CSP) . Polysaccharide-based and macrocyclic glycopeptide chiral columns have been successfully used for separating N-phthaloyl protected amino acids.[13][14] A dedicated analytical method must be developed for this purpose (see Protocol 3).
Part 2: Troubleshooting Guide
This guide tackles specific experimental problems in a direct question-and-answer format.
Problem: Poor Peak Shape (Tailing)
Q: My HPLC chromatogram shows significant peak tailing for N-Phthaloyl-L-leucine. What causes this and how can I fix it?
Primary Cause: The most frequent cause of peak tailing for acidic compounds is the interaction between the negatively charged carboxylate form of your molecule and positively charged sites on the stationary phase, primarily ionized residual silanol groups (-Si-O⁻).[1] This creates a secondary, ion-exchange-like retention mechanism in addition to the primary hydrophobic retention, resulting in a distorted peak.[2]
Solutions:
-
Suppress Analyte Ionization with an Acidic Modifier: This is the most effective solution. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa (~4.5), you ensure the carboxylic acid remains in its neutral, protonated form (-COOH).
-
Use a High-Purity, End-Capped Column: If you are not already, switch to a modern, high-quality C18 column. These columns have fewer active silanol sites to cause tailing.[12]
-
Optimize Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate) instead of a strong acid modifier, ensure its concentration is sufficient (typically 10-25 mM) and that you are operating within +/- 1 pH unit of the buffer's pKa to provide adequate pH control across the column.[17]
-
Reduce Sample Mass Overload: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[1]
Problem: Co-elution with Impurities
Q: I'm struggling to separate my product from a closely eluting impurity. What are my options?
Primary Cause: The impurity has a polarity and/or structure very similar to N-Phthaloyl-L-leucine, resulting in insufficient chromatographic selectivity (α).
Solutions:
-
Change the Organic Modifier: The choice of organic solvent affects selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the analyte and stationary phase, which can often alter the elution order and improve separation.[12]
-
Modify the Stationary Phase Chemistry: If changing the mobile phase is ineffective, change the column.
-
Action: Switch from a C18 (octadecyl) to a C8 (octyl), Phenyl-Hexyl, or a polar-embedded phase column. A phenyl-hexyl column, for example, offers different selectivity through π-π interactions with the phthaloyl group, which can be highly effective.[12]
-
-
Employ Orthogonal Purification Methods: If a single chromatographic step is insufficient, combine two different methods.[15]
-
Action: First, perform a crude purification using normal-phase flash chromatography to remove polar impurities. Then, polish the resulting material using RP-HPLC. The separation mechanisms are completely different, making it highly likely that impurities that co-elute in one system will separate in the other.
-
-
Optimize the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute instead of 5%) increases the residence time on the column and can significantly improve the resolution of closely eluting peaks.[15]
Problem: Low Product Recovery
Q: My product recovery after flash chromatography or preparative HPLC is very low. Where could my product be going?
Primary Cause: The product may be irreversibly binding to the column, precipitating during the run, or being lost due to improper fraction collection.
Solutions:
-
Check for Irreversible Binding: Highly hydrophobic compounds can sometimes bind irreversibly to the stationary phase, especially if active sites are present.
-
Action (HPLC): After your gradient, add a high-organic wash step (e.g., 95-100% acetonitrile or methanol with 0.1% TFA) to strip strongly retained compounds from the column.[15]
-
Action (Flash): Ensure your final elution solvent is strong enough. If using a hexane/ethyl acetate system, a final flush with 100% ethyl acetate or even a small percentage of methanol may be necessary.[10]
-
-
Prevent On-Column Precipitation: If your sample is dissolved in a strong solvent (like DMSO or DMF) but the initial mobile phase is highly aqueous, the compound can precipitate at the column head upon injection.
-
Action: Whenever possible, dissolve your crude sample in a solvent as weak as or slightly stronger than the initial mobile phase. If you must use a strong solvent, inject the smallest possible volume.
-
-
Optimize Sample Loading (Flash Chromatography): Adsorbing the sample onto a small amount of silica gel ("dry loading") before loading it onto the column often results in better separation and recovery than loading a concentrated solution ("wet loading").[18]
Part 3: Data & Visualization
Troubleshooting & Workflow Diagrams
A systematic approach is critical for efficiently solving purification challenges.
Caption: A logical flowchart for troubleshooting common HPLC purification challenges.
Data Tables
Table 1: Recommended Starting Conditions for Analytical RP-HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, < 5 µm | Provides good retention and high efficiency while minimizing silanol interactions.[12][15] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Suppresses ionization of the analyte's carboxylic acid and column silanols.[15] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[19] |
| Gradient | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column.[15] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[20] |
| Detection | UV at 220 nm or 254 nm | The phthaloyl group has absorbance in this range. |
| Injection Vol. | 5-10 µL | Minimizes potential for peak distortion from solvent effects or overloading. |
Part 4: Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
This protocol is designed for a first-pass, larger-scale purification of crude N-Phthaloyl-L-leucine.
-
Select the Eluent System:
-
Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) that gives the product a retention factor (Rƒ) of 0.25 - 0.35 . This Rƒ value typically provides the best separation in flash chromatography.[18]
-
Start with common solvent systems and add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to keep the product protonated and prevent streaking on the silica plate.
-
-
Pack the Column:
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to the solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.[18]
-
-
Elute and Collect Fractions:
-
Begin elution with the weak solvent system determined by TLC.
-
If a single isocratic elution is insufficient, perform a step gradient by progressively increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their contents by TLC to identify which ones contain the pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure.
-
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a method to check for the presence of the N-Phthaloyl-D-leucine diastereomer. Method development is required as separation is highly dependent on the specific chiral column used.
-
Column Selection:
-
Mobile Phase Preparation:
-
Chiral separations are often achieved in normal-phase, polar-ionic, or reversed-phase modes. A common starting point for N-protected amino acids is a mobile phase consisting of Hexane/Isopropanol or Hexane/Ethanol with a small amount of an acidic modifier (TFA or acetic acid).[14][16]
-
Example Mobile Phase: 90:10 (v/v) Hexane:Ethanol with 0.1% TFA.
-
-
Analysis:
-
Dissolve a small amount of your purified product in the mobile phase.
-
Inject onto the chiral column and run an isocratic elution.
-
If you have access to a racemic standard of N-Phthaloyl-D/L-leucine, inject it first to determine the retention times of both enantiomers and confirm the resolution of your method.
-
Analyze your sample to see if a peak appears at the retention time corresponding to the D-enantiomer. Integrate the peaks to determine the enantiomeric excess (e.e.).
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- LC Resources. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). Liquid Chromatographic Enantiomer Separation of N‐Phthaloyl Protected α‐Amino Acids on Coated and Immobilized Chiral Stationary Phases Derived from Polysaccharide Derivatives.
- ResearchGate. (2025). High-performance liquid chromatographic separation of stereoisomers of N-phthaloyl-protected amino acids and dipeptidomimetics.
- Technology Networks. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- National Institutes of Health (NIH). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC.
- AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Journal of Visualized Experiments (JoVE). (2025). Purification of Organic Compounds by Flash Column Chromatography.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
- National Institutes of Health (NIH). (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.
- Benchchem. (n.d.). Challenges in purifying N-D-Gluconoyl-L-leucine and potential solutions.
- Biotage. (n.d.). Successful Flash Chromatography.
- ResearchGate. (n.d.). Solubilities of Leucine in Water and Organic Solvents, as log C, and....
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- ResearchGate. (2025). Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species.
- Reddit. (2023). Unavoidable Coelution - Flash Chromatography - Help!.
- Veeprho. (n.d.). Leucine Impurities and Related Compound.
- National Institutes of Health (NIH). (n.d.). Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Purification, and Characterization of a Novel Amino Acid Racemase, Isoleucine 2-Epimerase, from Lactobacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axionlabs.com [axionlabs.com]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. mdpi.com [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. epfl.ch [epfl.ch]
- 19. mdpi.com [mdpi.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. reddit.com [reddit.com]
Identifying and removing common impurities in synthesized N-Phthaloyl-L-leucine
Welcome to the technical support center for the synthesis and purification of N-Phthaloyl-L-leucine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this procedure. The content is structured in a question-and-answer format to directly address potential impurities and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-Phthaloyl-L-leucine reaction mixture?
A1: The most prevalent impurities are typically unreacted starting materials and a key intermediate. Specifically, you should look for:
-
L-Leucine: The amino acid starting material is polar and may persist if the reaction does not go to completion.
-
Phthalic Anhydride: This starting material can be present if not consumed. It is susceptible to hydrolysis to form phthalic acid.
-
N-(o-carboxybenzoyl)-L-leucine: This is the ring-opened phthalamic acid intermediate. Incomplete cyclization (dehydration) results in this species remaining in the crude product. Under certain workup conditions, the final product can also hydrolyze back to this intermediate.[1]
-
Phthalic Acid: Formed from the hydrolysis of phthalic anhydride, especially during aqueous workup steps.
Q2: I have a white solid after my reaction, but the melting point is broad and lower than expected. What's the likely cause?
A2: A broad and depressed melting point is a classic indicator of an impure sample. The expected melting point for pure N-Phthaloyl-L-leucine is in the range of 115-125 °C.[2] A lower, broader range suggests the presence of the impurities listed in Q1, which disrupt the crystal lattice of the pure product. Recrystallization is strongly recommended.
Q3: My overall yield is very low. What are the critical steps to optimize?
A3: Low yield can stem from several factors:
-
Incomplete Reaction: Ensure the reaction conditions, such as temperature and time, are sufficient for the complete conversion of the starting materials. For instance, a common procedure involves refluxing L-leucine and phthalic anhydride in a solvent like toluene with a tertiary amine base (e.g., triethylamine) to facilitate the reaction and remove the water byproduct azeotropically.[3]
-
Hydrolysis: The phthaloyl group can be sensitive to harsh basic or acidic conditions during the workup, leading to hydrolysis back to the phthalamic acid intermediate or even to phthalic acid and L-leucine.[1] Neutral or mildly acidic aqueous washes are preferable.
-
Purification Losses: Overly aggressive recrystallization (e.g., using too much solvent) or physical loss of material during transfers and filtration will reduce the isolated yield.
Impurity Identification Guide
A multi-technique approach is the most reliable way to identify impurities. The following sections detail how to use Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to analyze your product.
Troubleshooting with Thin Layer Chromatography (TLC)
Q4: How can I use TLC to monitor my reaction and check the purity of the crude product?
A4: TLC is an excellent, rapid technique for qualitative analysis. It allows you to visualize the consumption of starting materials and the formation of the product.
Protocol 1: TLC Analysis
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of n-butanol, acetic acid, and water in a 12:3:5 ratio is effective for separating the polar L-leucine from the less polar product.[4] For better resolution of the product and phthalic anhydride, a less polar system like ethyl acetate:hexane (e.g., 1:1) can be used.
-
Spotting: Dissolve small amounts of your crude product, and for comparison, the L-leucine and phthalic anhydride starting materials, in a suitable solvent (e.g., ethyl acetate or methanol). Spot them separately on the TLC plate baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the eluent to travel up the plate.
-
Visualization:
-
UV Light (254 nm): The N-Phthaloyl-L-leucine product and phthalic anhydride/acid are UV active and will appear as dark spots.
-
Ninhydrin Stain: L-leucine is not UV active but will stain (typically purple or yellow) after dipping the plate in a ninhydrin solution and gently heating.[5]
-
Interpreting the TLC Plate:
| Compound | Expected Rf Value | Visualization Method |
| L-Leucine | Low (e.g., ~0.5-0.6 in BuOH/AcOH/H₂O)[4] | Ninhydrin Stain |
| Phthalic Anhydride/Acid | Medium to High (depends on eluent) | UV Light |
| N-Phthaloyl-L-leucine | High (less polar than leucine) | UV Light |
| Crude Product | Should show a main spot corresponding to the product and potentially faint spots matching the starting materials. | UV and Ninhydrin |
Troubleshooting with ¹H NMR Spectroscopy
Q5: My ¹H NMR spectrum has unexpected peaks. How do I assign them to specific impurities?
A5: ¹H NMR is the most powerful tool for structural elucidation and impurity identification. By comparing the chemical shifts in your product's spectrum to those of the known starting materials, you can pinpoint the impurities.
Diagram 1: Impurity Identification Workflow This diagram illustrates the decision-making process for identifying and removing impurities based on initial analytical results.
Caption: Workflow for impurity analysis and purification.
Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz):
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-Phthaloyl-L-leucine (Product) | Phthaloyl-H (aromatic) | 7.85 - 7.95 | m |
| α-CH | ~4.9 - 5.1 | dd | |
| β-CH₂ | ~2.0 - 2.2 | m | |
| γ-CH | ~1.8 - 1.9 | m | |
| δ-CH₃ | ~0.9 - 1.0 | d | |
| L-Leucine (Impurity) | α-CH | ~3.7 (in D₂O)[6] | t |
| δ-CH₃ | ~0.95 (in D₂O)[6] | d | |
| Phthalic Anhydride (Impurity) | Aromatic-H | 7.8 - 8.1[3][7] | m |
| N-(o-carboxybenzoyl)-L-leucine (Intermediate) | Aromatic-H | 7.5 - 8.2 (complex pattern) | m |
| Amide N-H | ~8.0 - 8.5 (broad) | d | |
| Carboxylic Acid O-H | >10.0 (very broad) | s |
Troubleshooting Scenarios:
-
Peaks around 7.8-8.1 ppm but your product integration is off? You may have excess phthalic anhydride.
-
A triplet around 3.7 ppm and doublet around 0.95 ppm (in a D₂O exchange experiment)? This indicates unreacted L-leucine.
-
A very broad peak above 10 ppm and a complex aromatic region? This strongly suggests the presence of the ring-opened phthalamic acid intermediate.
Troubleshooting with High-Performance Liquid Chromatography (HPLC)
Q6: How do I set up an HPLC method to quantify the purity of my final product?
A6: HPLC is the gold standard for purity assessment, providing quantitative data. A reverse-phase method is typically suitable.
Protocol 2: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 50% A / 50% B
-
25-30 min: Hold at 50% A / 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[8]
-
Sample Preparation: Dissolve a small amount of your product in the mobile phase (pre-mixed at initial conditions) to a concentration of ~1 mg/mL.
Interpreting the Chromatogram:
-
L-Leucine: Will elute very early, close to the solvent front, due to its high polarity.
-
Phthalic Acid: Will also be an early-eluting peak.
-
N-Phthaloyl-L-leucine: As a more non-polar molecule, it will have a significantly longer retention time.
-
Purity Calculation: The purity can be calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥99% by HPLC.[2]
Purification Guide
Q7: My analytical data confirms impurities. What is the best way to purify my crude N-Phthaloyl-L-leucine?
A7: Recrystallization is the most effective and common method for purifying this compound on a lab scale.
Protocol 3: Recrystallization of N-Phthaloyl-L-leucine
This protocol is adapted from a procedure for the closely related N-Phthaloyl-(S)-tert-leucine, which has similar solubility properties.[3]
-
Solvent System Selection: An ethyl acetate-hexane mixture is an excellent choice. Ethyl acetate will dissolve the product when hot, while hexane acts as an anti-solvent to induce crystallization upon cooling. An ethanol/water mixture can also be effective for N-acyl amino acids.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Add the solvent portion-wise until you achieve a clear solution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once cooling begins, slowly add hexane until the solution becomes faintly cloudy (the saturation point). Let the flask stand undisturbed. Crystal formation should begin.
-
Cooling: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Self-Validation: The success of the purification should be confirmed by repeating the TLC, NMR, and/or HPLC analysis. A pure sample should show a single spot on TLC, a clean NMR spectrum, and a single major peak (>99%) by HPLC, along with a sharp melting point.
Diagram 2: N-Phthaloylation Reaction and Impurity Formation This diagram shows the reaction pathway and the origin of common impurities.
Caption: Reaction scheme and common impurity pathways.
References
- What is phthalic anhydride h nmr analysis? - News - Zibo Anquan Chemical Co., Ltd. (2023).
-
Practical Synthesis of Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate] . (2005). ResearchGate. Available at: [Link]
-
bmse000920 L-Leucine at BMRB . Biological Magnetic Resonance Bank. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) . Human Metabolome Database. Available at: [Link]
-
Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups . (1981). RSC Publishing. Available at: [Link]
-
Phthalic Anhydride | C8H4O3 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
bmse000042 L-Leucine at BMRB . Biological Magnetic Resonance Bank. Available at: [Link]
-
Separation of Amino Acids by Thin Layer Chromatography (Procedure) - Amrita Virtual Lab . Amrita Vishwa Vidyapeetham. Available at: [Link]
-
Applied Clinical Pharmacology and Toxicology . (2017). Gavin Publishers. Available at: [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... . (2022). ACS Omega, NIH. Available at: [Link]
-
Phthaloyl-L-Leucine CAS 2419-38-7 . Ruifu Chemical. Available at: [Link]
Sources
- 1. N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. bmse000042 L-Leucine at BMRB [bmrb.io]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000687) [hmdb.ca]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to improve the solubility of N-Phthaloyl-L-leucine for reaction setups
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Phthaloyl-L-leucine. Here, we address common challenges related to its solubility in various reaction setups, offering practical solutions and the underlying scientific principles to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of N-Phthaloyl-L-leucine in common laboratory solvents?
N-Phthaloyl-L-leucine is a protected amino acid. The phthaloyl group, being hydrophobic, significantly influences its solubility, making it more soluble in organic solvents and poorly soluble in water.[1] Its solubility profile is a critical factor in planning reaction setups, especially in peptide synthesis and the development of novel drug candidates.[2]
Below is a general solubility profile based on the principles of "like dissolves like."
Table 1: Qualitative Solubility of N-Phthaloyl-L-leucine in Common Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP) | High | These solvents are effective at solvating both the polar carboxylic acid group and the nonpolar phthaloyl and isobutyl groups.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good for dissolving the nonpolar parts of the molecule.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of alcohols is somewhat mismatched with the largely nonpolar solute. |
| Hydrocarbons | Hexanes, Toluene | Very Low | These nonpolar solvents are unable to effectively solvate the polar carboxylic acid group. |
| Aqueous | Water | Practically Insoluble | The large hydrophobic phthaloyl group prevents dissolution in water.[1] |
Note: This data is a general guide. It is always recommended to perform a small-scale solubility test with your specific lot of N-Phthaloyl-L-leucine and reaction conditions.
Q2: Why is my N-Phthaloyl-L-leucine exhibiting poor solubility even in organic solvents like DMF?
While N-Phthaloyl-L-leucine is generally soluble in DMF, issues can arise. Protected amino acids, in some cases, can have low solubility even in DMF.[5] This can be due to the formation of intermolecular hydrogen bonds between the carboxylic acid groups, leading to aggregation. This is a known issue with some protected peptides, which can form structures like β-sheets that reduce solubility.[3]
Troubleshooting Guide: Improving Solubility for Reaction Setups
Issue 1: My N-Phthaloyl-L-leucine is not dissolving sufficiently in my chosen reaction solvent.
A homogeneous solution is crucial for consistent reaction kinetics. If you are observing poor solubility, here is a systematic approach to address the issue.
Caption: The process of forming a soluble salt from N-Phthaloyl-L-leucine using a base.
-
Authoritative Grounding: The principle of converting a carboxylic acid to its corresponding carboxylate salt to enhance aqueous solubility is a fundamental concept in organic chemistry and pharmaceutical sciences. [6]This approach is widely used to formulate drugs with poor water solubility.
References
- Source: Baishixing Co.
- Title: Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase Source: Open Access Pub URL
- Title: Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents Source: Bulletin of the Chemical Society of Japan URL
- Title: Amino Acid Derivatives for Peptide Synthesis Source: EMD Millipore Corporation URL
- Title: Solubility of Fmoc protected amino acids used in Project C.
- Title: How will you increase the solubility of organic compounds in water?
- Title: Techniques For Increasing Solubility: A Review Of Conventional And New Strategies Source: ResearchGate URL
- Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL
- Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL
- Title: Phthaloyl-L-Leucine Source: Chem-Impex URL
- Title: CAS 2419-38-7 Phthaloyl-L-Leucine Source: BOC Sciences URL
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of N-Phthaloyl-L-leucine: Corroborating Structure with NMR and FT-IR
In the realms of peptide synthesis and medicinal chemistry, the precise structural integrity of building blocks is paramount. N-Phthaloyl-L-leucine serves as a crucial N-protected amino acid, where the phthaloyl group offers robust protection of the amine functionality during complex synthetic sequences. Verifying the successful installation of this protecting group and ensuring the intactness of the parent leucine structure is a critical quality control step. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the unambiguous structural confirmation of N-Phthaloyl-L-leucine. We will delve into the causality behind experimental choices and present supporting data to establish a self-validating analytical system.
The 'Why': Foundational Principles of Spectroscopic Verification
Before analyzing data, it is crucial to understand what each technique measures.
-
FT-IR Spectroscopy: This technique probes the vibrations of molecules. Specific chemical bonds (e.g., C=O, O-H, C-H) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum provides a "functional group fingerprint," allowing for the rapid confirmation of the presence or absence of key structural motifs.
-
NMR Spectroscopy: NMR provides a detailed map of the carbon and hydrogen framework of a molecule. When placed in a strong magnetic field, atomic nuclei with a quantum property called "spin" (like ¹H and ¹³C) absorb radiofrequency energy at distinct frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment of each atom, revealing precise information about connectivity and stereochemistry.
The Molecular Blueprint: Structure of N-Phthaloyl-L-leucine
To interpret spectroscopic data, we must first understand the target structure. N-Phthaloyl-L-leucine, systematically named (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, consists of a phthalimide group attached to the nitrogen of an L-leucine residue.
Caption: Chemical structure of N-Phthaloyl-L-leucine.
FT-IR Analysis: The Functional Group Fingerprint
An FT-IR spectrum provides a rapid and cost-effective first pass to confirm the success of the N-phthaloylation reaction. We expect to see the disappearance of the N-H stretching bands of the starting L-leucine and the appearance of characteristic phthalimide absorptions.
Expected FT-IR Absorption Bands for N-Phthaloyl-L-leucine
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & Commentary |
| 3300–2500 | O–H (Carboxylic Acid) | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid.[1][2][3] |
| 2965–2870 | C–H (Aliphatic) | Medium-Strong | Corresponds to the C-H stretching of the isobutyl side chain of leucine. |
| ~1775 | C=O (Imide) | Strong | Asymmetric stretching of the two carbonyls in the phthalimide ring. A key indicator of successful N-protection.[4][5] |
| ~1715 | C=O (Imide & Carboxylic Acid) | Strong, Intense | Symmetric stretching of the imide carbonyls often overlaps with the carbonyl stretch of the carboxylic acid.[2][4][6] |
| 1620–1600 | C=C (Aromatic) | Medium | Stretching vibrations within the benzene ring of the phthaloyl group.[7] |
| 1400–1380 | C–N (Imide) | Medium | Stretching vibration of the bond connecting the nitrogen to the phthaloyl carbonyls. |
The most telling evidence from FT-IR is the appearance of the dual imide C=O bands around 1775 cm⁻¹ and 1715 cm⁻¹, coupled with the retention of the very broad carboxylic acid O-H stretch.
NMR Analysis: The Definitive Structural Map
While FT-IR confirms the presence of the correct functional groups, NMR spectroscopy provides the definitive, atom-by-atom confirmation of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling. The integration of each signal corresponds to the number of protons it represents.
Predicted ¹H NMR Chemical Shifts for N-Phthaloyl-L-leucine
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Commentary |
| COOH | ~11–13 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad. Its chemical shift is concentration-dependent.[2] |
| Ar–H | ~7.8–8.0 | Multiplet | 4H | Protons on the aromatic ring of the phthalimide group. The symmetrical environment may lead to a complex multiplet.[8] |
| α-H | ~4.8–5.0 | Doublet of Doublets (dd) | 1H | This proton is significantly shifted downfield from its position in free leucine (~3.7 ppm) due to the strong electron-withdrawing effect of the adjacent phthalimide group.[9][10] It is coupled to the two β-protons. |
| β-H₂ | ~2.0–2.3 | Multiplet | 2H | These diastereotopic protons are coupled to the α-proton and the γ-proton, resulting in a complex multiplet. |
| γ-H | ~1.8–2.0 | Multiplet | 1H | This proton is coupled to the β-protons and the six δ-protons. |
| δ-H₆ | ~0.9–1.1 | Doublet | 6H | The two methyl groups are coupled to the γ-proton, appearing as a doublet.[9][11] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts for N-Phthaloyl-L-leucine
| Carbon Assignment | Predicted δ (ppm) | Rationale & Commentary |
| COOH | ~175–178 | Carboxylic acid carbonyl carbon.[9] |
| C=O (Imide) | ~167–169 | The two equivalent carbonyl carbons of the phthalimide group. |
| Ar–C (quaternary) | ~131–133 | The two quaternary carbons of the benzene ring attached to the carbonyls. |
| Ar–CH | ~134–136 & ~123-125 | Two sets of signals for the four aromatic CH carbons. |
| Cα | ~53–56 | The alpha-carbon, attached to the nitrogen. Its shift is similar to that in free leucine.[9][12] |
| Cβ | ~38–41 | The beta-carbon of the leucine side chain. |
| Cγ | ~24–26 | The gamma-carbon of the leucine side chain. |
| Cδ | ~21–23 | The two equivalent methyl carbons at the end of the side chain.[9][12] |
A Comparative Verdict: FT-IR vs. NMR
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional group identification | Complete C-H framework and connectivity |
| Speed & Cost | Fast (<5 min), relatively inexpensive | Slower (minutes to hours), expensive instrumentation |
| Sample Amount | Low (1-2 mg) | Moderate (5-25 mg for ¹H, >50 mg for ¹³C)[13] |
| Confidence Level | High for functional groups, but does not prove isomerism or connectivity | Provides unambiguous structural proof |
| Best Use Case | Rapid screening, reaction monitoring, confirmation of key bond formations (e.g., imide) | Definitive structural elucidation, purity assessment, stereochemical analysis |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of analytical data stems from rigorous and well-documented protocols.
Caption: Workflow for spectroscopic confirmation.
Protocol 1: FT-IR Analysis via KBr Pellet Method
-
Preparation: Gently grind ~200 mg of spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle to a fine powder. Dry in an oven at 110°C for at least 2 hours and cool in a desiccator.[15]
-
Sample Mixing: Add 1-2 mg of the N-Phthaloyl-L-leucine sample to the mortar containing the dried KBr.[16]
-
Homogenization: Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained. The target ratio is approximately 1:100 sample to KBr.[17]
-
Pellet Pressing: Transfer a small amount of the mixture to a pellet press die. Assemble the die and apply pressure (typically 8-10 metric tons) using a hydraulic press for 1-2 minutes.[15][18]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Protocol 2: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the N-Phthaloyl-L-leucine sample into a clean, dry vial.[13][19]
-
Dissolution: Add approximately 0.6–0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS). Ensure the solid is fully dissolved, using gentle vortexing if necessary.[20]
-
Transfer: Using a Pasteur pipette with a cotton wool filter to remove any particulate matter, transfer the solution into a clean, 5 mm NMR tube.[19][20]
-
Acquisition: Cap the tube and wipe the outside clean. Place the tube in the spectrometer. Acquire a ¹H NMR spectrum, followed by a broadband proton-decoupled ¹³C NMR spectrum according to standard instrument parameters.
By systematically applying these techniques and comparing the empirical data to the expected values detailed in this guide, researchers can achieve a high degree of confidence in the structural identity and purity of their N-Phthaloyl-L-leucine, ensuring the integrity of their subsequent research and development efforts.
References
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
-
LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Florida State University. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
-
University College London. Sample Preparation. Retrieved from [Link]
-
Shimadzu. KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
SpectraBase. L-leucine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]
-
University of Toronto. Sample preparation for FT-IR. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
ResearchGate. FTIR spectra of polyimide 5e and 6e. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]
-
PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]
-
Saint Petersburg State University. Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]
-
ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]
-
PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Retrieved from [Link]
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- 8. Phthalimide(85-41-6) IR Spectrum [m.chemicalbook.com]
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- 10. N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum [chemicalbook.com]
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- 14. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
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A Comparative Guide to the Application of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic Acid in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a foundational aspect of their work. The choice of protecting groups for the α-amino terminus of amino acids is a critical decision that dictates the strategy, efficiency, and ultimate purity of the synthesized peptide. While the landscape of solid-phase peptide synthesis (SPPS) is dominated by the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, older, yet robust, protecting groups such as the phthaloyl group offer unique properties that warrant consideration in specific synthetic contexts.[1]
This guide provides an in-depth technical comparison of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, commonly known as N-Phthaloyl-L-Leucine (Pht-L-Leu), with its more contemporary counterparts, Boc-L-Leucine and Fmoc-L-Leucine. We will delve into the chemical rationale behind their use, present comparative data on their performance, and provide detailed experimental protocols to empower you to make informed decisions in your peptide synthesis endeavors.
The Critical Role of Nα-Protecting Groups in Peptide Synthesis
The fundamental principle of peptide synthesis lies in the sequential coupling of amino acids. To prevent undesirable side reactions, such as the self-coupling of an activated amino acid leading to polymerization, the N-terminal amino group must be reversibly blocked or "protected".[2] An ideal protecting group should be easy to introduce, stable during the coupling reaction, and readily removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups used for reactive amino acid side chains. This concept of selective deprotection is known as orthogonality.[3]
At a Glance: A Head-to-Head Comparison of Pht, Boc, and Fmoc Protecting Groups
The choice between the Phthaloyl, Boc, and Fmoc protecting groups for L-leucine hinges on their distinct chemical labilities and the overall synthetic strategy. The following table summarizes their key characteristics:
| Feature | N-Phthaloyl-L-Leucine (Pht-L-Leu) | Boc-L-Leucine | Fmoc-L-Leucine |
| Chemical Nature | Phthalimide derivative | tert-Butyl carbamate | Fluorenyl-based carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[1] | Strong acid (e.g., trifluoroacetic acid - TFA)[4] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and some base-labile groups.[1] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[4] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).[5] |
| Potential Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis.[1] | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met).[6] | Aspartimide formation in sequences containing aspartic acid; Diketopiperazine formation at the dipeptide stage.[7] |
| Monitoring | Less straightforward for real-time monitoring. | No straightforward real-time monitoring of deprotection. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring.[8] |
| Typical Application | Historically used in solution-phase synthesis; potential for specific applications requiring its unique stability. | Solid-Phase Peptide Synthesis (SPPS), particularly for hydrophobic peptides.[9] | The current workhorse for Solid-Phase Peptide Synthesis (SPPS).[] |
Performance Comparison in the Synthesis of a Model Peptide: Leu-Enkephalin
To illustrate the practical implications of choosing each protecting group, let's consider the hypothetical synthesis of the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The following table presents a plausible comparison of the expected outcomes based on the known properties of each synthetic strategy.
| Parameter | Pht-L-Leu Strategy | Boc-L-Leu Strategy | Fmoc-L-Leu Strategy |
| Overall Yield | Moderate | High | High |
| Crude Purity (by HPLC) | 70-80% | 75-85%[6] | 70-90%[6] |
| Racemization Risk | Low for the phthaloyl-protected residue itself, but the overall process needs careful control. | Generally low, but can be influenced by coupling reagents and bases.[11] | Low, but aspartimide formation can lead to epimerization.[7] |
| Synthesis Time | Longer due to solution-phase steps and reflux for deprotection. | Comparable to Fmoc for automated SPPS. | Generally faster due to milder deprotection conditions and potential for automation. |
Note: The yield and purity values are representative estimates for a standard synthesis and can vary significantly based on the specific peptide sequence, coupling reagents, and purification methods employed.
Experimental Workflows and Methodologies
A deep understanding of the experimental protocols is crucial for successful peptide synthesis. Below, we outline the key steps for the synthesis of N-Phthaloyl-L-Leucine and provide a comparative overview of the deprotection workflows for Pht, Boc, and Fmoc groups in the context of SPPS.
Synthesis of this compound (N-Phthaloyl-L-Leucine)
This protocol is based on the method described by Bose, which is known to proceed with minimal racemization.[12]
Materials:
-
L-Leucine
-
Phthalic anhydride
-
Triethylamine
-
Toluene
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of L-leucine, phthalic anhydride (1.1 equivalents), and a catalytic amount of triethylamine in toluene is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the toluene is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with dilute HCl and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield N-Phthaloyl-L-Leucine as a white solid.
Deprotection Workflows in Peptide Synthesis
The following diagrams illustrate the distinct deprotection steps for each of the three protecting groups within a typical SPPS cycle.
N-Phthaloyl Group Deprotection:
Boc Group Deprotection:
Fmoc Group Deprotection:
Validation and Characterization of the Final Peptide
Regardless of the synthetic strategy employed, the final crude peptide must be purified and its identity and purity confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standard techniques for this purpose.[13]
High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC separates the target peptide from impurities based on hydrophobicity.
-
Typical Conditions: A C18 column is commonly used with a gradient of increasing acetonitrile concentration in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[4]
-
Output: The chromatogram will show a major peak corresponding to the desired peptide, with smaller peaks representing impurities. The area of the major peak relative to the total peak area gives a quantitative measure of the peptide's purity.[12]
Mass Spectrometry (MS):
-
Principle: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to generate ions of the peptide, which are then separated based on their mass-to-charge ratio (m/z).
-
Output: The mass spectrum will show a peak corresponding to the molecular weight of the synthesized peptide, confirming its identity. Fragmentation analysis (MS/MS) can be used to verify the amino acid sequence.[14][15]
Conclusion: Selecting the Optimal Strategy
The choice of an Nα-protecting group is a nuanced decision that depends on the specific requirements of the peptide being synthesized.
-
Fmoc-L-Leucine remains the preferred choice for most routine solid-phase peptide synthesis due to its mild deprotection conditions, compatibility with a wide range of sensitive amino acids, and the ability to monitor the deprotection reaction in real-time.[]
-
Boc-L-Leucine is a robust alternative, particularly advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation under Fmoc conditions. However, the harsh acidic cleavage conditions can be a limitation for sensitive peptides.[6][9]
-
This compound (Pht-L-Leu) , while less common in modern SPPS, offers a high degree of stability to both acidic and basic conditions. This makes it a potentially valuable tool in scenarios requiring orthogonality to both Boc and Fmoc strategies, or in solution-phase synthesis where its robust nature can be an asset. The harsher deprotection with hydrazine, however, requires careful consideration of its compatibility with other functional groups in the peptide.[1]
By understanding the chemical principles, advantages, and limitations of each protecting group, researchers can devise more effective and efficient strategies for the synthesis of complex peptides, ultimately advancing the frontiers of drug discovery and biomedical research.
References
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Wikipedia. (n.d.). Peptide synthesis. Retrieved January 15, 2026, from [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 15, 2026, from [Link]
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Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 151–158. [Link]<151::AID-BIP70>3.0.CO;2-9
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Liberek, B. (1963). Racemisation during peptide synthetic work - II base-catalysed racemisation of active derivatives of phthaloyl amino-acids. Tetrahedron Letters, 4(17), 1103-1108. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269–295. [Link]
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Tsutsui, H., Abe, T., Nakamura, S., Anada, M., & Hashimoto, S. (2005). Practical synthesis of dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]. Chemical & pharmaceutical bulletin, 53(10), 1366–1368. [Link]
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Kumar, P., & Kumar, R. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. Bioconjugate chemistry, 6(5), 599–607. [Link]
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Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine?. Retrieved January 15, 2026, from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
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Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved January 15, 2026, from [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved January 15, 2026, from [Link]
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Nefkens, G. H., Tesser, G. I., & Nivard, R. J. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 79(7), 688-698. [Link]
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Nefkens, G. H. L. (1960). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Nature, 185(4709), 309. [Link]
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Barlos, K., & Gatos, D. (1999). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Biopolymers, 51(4), 266–278. [Link]<266::AID-BIP3>3.0.CO;2-H
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Tukhtaev, D., Yusupov, A., & Vinogradova, V. (2021). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). ResearchGate. Retrieved January 15, 2026, from [Link]
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Vdovina, E. S., & Zabolotskikh, V. F. (2021). Epimerisation in Peptide Synthesis. Molecules (Basel, Switzerland), 26(24), 7592. [Link]
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Kirby, A. J., & Lancaster, P. W. (1972). Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. [Link]
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ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved January 15, 2026, from [Link]
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Zhang, H., & Ge, W. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]
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The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
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Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. (n.d.). Retrieved January 15, 2026, from [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Journal of Chemical and Pharmaceutical Research, 7(10), 74-80. Retrieved from [Link]
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A Senior Application Scientist's Guide to N-Phthaloyl-L-leucine: Cross-Validation and Comparative Analysis
Introduction
In the landscape of chemical synthesis and drug discovery, the modification of fundamental building blocks like amino acids is a cornerstone of innovation. N-Phthaloyl-L-leucine, a derivative of the essential amino acid L-leucine, represents a versatile reagent with significant, albeit specialized, applications. The introduction of the phthaloyl moiety to the alpha-amino group of leucine imparts unique characteristics that researchers can leverage for specific outcomes in peptide synthesis, asymmetric reactions, and the development of novel therapeutics.
This guide provides an in-depth, objective comparison of N-Phthaloyl-L-leucine's performance against common alternatives. Moving beyond a simple catalog of properties, we will explore the causal relationships behind experimental choices, present validated protocols, and offer quantitative comparisons to empower researchers, scientists, and drug development professionals in their decision-making process. Our focus is on scientific integrity, ensuring that every claim is supported by verifiable data and authoritative sources.
Core Applications and Mechanistic Insights
N-Phthaloyl-L-leucine's utility stems directly from the properties of its phthaloyl protecting group. This bulky, planar group influences the molecule's reactivity, stability, and steric profile, making it suitable for several advanced applications.
Asymmetric Synthesis: A Chiral Auxiliary for Stereocontrol
One of the most powerful applications of N-Phthaloyl-L-leucine is as a chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.
A prime example is its use in Mannich-type reactions to produce enantiomerically pure β-amino carbonyl compounds, which are valuable intermediates for natural products and peptidomimetics.[1] The phthaloyl-leucine group acts as a steric director, guiding the approach of a nucleophile to an N-acyliminium ion intermediate, thereby favoring the formation of one diastereomer over the other. Research has shown that while N-Phthaloyl-L-leucine is effective, derivatives such as N,N-phthaloyl tert-leucine can achieve even higher stereoselectivity, with diastereomer ratios often exceeding 99:1.[1] The choice between these auxiliaries depends on the specific substrates and the desired level of stereochemical purity.
Experimental Workflow: Asymmetric Mannich Reaction
Caption: Workflow for an asymmetric Mannich reaction using a chiral auxiliary.
Peptide Synthesis: A Stable, yet Specialized, Building Block
In Solid-Phase Peptide Synthesis (SPPS), the temporary protection of the N-terminal amine is critical. The two dominant strategies rely on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[][3][4] The phthaloyl (Pht) group, including that in N-Phthaloyl-L-leucine, represents an older, orthogonal strategy.
The key advantage of the phthaloyl group is its high stability to both acidic and mildly basic conditions that remove Boc and Fmoc groups, respectively.[5] It is typically removed using hydrazinolysis.[5] This orthogonality allows for specific chemical manipulations elsewhere in a peptide without risking premature deprotection of the N-terminus. However, the harsh conditions required for its removal (hydrazine) and the potential for side reactions have made it less common for routine SPPS compared to the milder and more versatile Fmoc and Boc strategies.[5]
Logical Relationship: Orthogonality of Protecting Groups
Caption: Orthogonality of common N-terminal protecting groups in peptide synthesis.
Foundational Moiety for Thalidomide Analogs & PROTACs
The phthaloyl group is the defining structural feature of thalidomide and its clinically significant analogs, lenalidomide and pomalidomide.[6][7] These molecules, known as immunomodulatory drugs (IMiDs), function by binding to the E3 ubiquitin ligase Cereblon (CRBN).[8] This mechanism has been powerfully co-opted in the development of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[4][9][10] A PROTAC consists of a ligand for a target protein, a ligand for an E3 ligase, and a linker. Thalidomide and its analogs are the most widely used ligands for recruiting the CRBN E3 ligase.[8][11] N-Phthaloyl-L-leucine, while not a direct CRBN binder itself, serves as a critical structural analog and a potential starting point for synthesizing novel PROTACs where the leucine side chain could be explored for modulating interactions or physicochemical properties.
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of targeted protein degradation via a PROTAC molecule.
Comparative Analysis with Leucine Alternatives
While N-Phthaloyl-L-leucine excels in specific synthetic applications, other leucine derivatives have been engineered for superior performance in different experimental contexts. The choice of reagent is therefore highly dependent on the intended application.
| Reagent | Molecular Weight ( g/mol ) | Key Application | Primary Advantage | Key Disadvantage |
| N-Phthaloyl-L-leucine | 261.28[12] | Asymmetric Synthesis, Orthogonal Protection | High stability; provides steric control.[1][5] | Harsh deprotection (hydrazinolysis).[5] |
| Fmoc-L-leucine | 353.41[13][14] | Solid-Phase Peptide Synthesis (SPPS) | Mild base-labile deprotection; standard for SPPS.[][6] | Potential for aspartimide/DKP side reactions.[5] |
| Boc-L-leucine | 231.29 (anhydrous)[15] | Solid-Phase Peptide Synthesis (SPPS) | Reduces aggregation in hydrophobic peptides.[3] | Requires strong acid (TFA) for deprotection.[3] |
| N-Lactoyl-L-leucine | 203.22 | Cell Culture Media Formulation | Extremely high aqueous solubility.[1] | Requires cellular enzymes for cleavage to release L-leucine.[1] |
| N-Acetyl-L-leucine | 173.21 | Neuroscience Therapeutics | Potential to modulate cellular pH and autophagy.[8] | Not suitable for synthesis (amide bond is stable). |
Quantitative Comparison of Solubility
For applications in biotechnology, such as formulating highly concentrated cell culture feeds, the solubility of amino acid derivatives is a critical parameter. Here, N-Lactoyl-leucine demonstrates a profound advantage over both the parent amino acid and its synthetically protected counterparts.
| Compound | Solubility (at 25°C) | pH of Solution |
| L-leucine | 22.1 g/kg (~2.2% w/w)[1] | 6.0 |
| N-Lactoyl-leucine (Na Salt) | 689.2 g/kg (~68.9% w/w) [1] | 6.7 |
This greater than 30-fold increase in solubility allows for the formulation of highly concentrated, pH-neutral stock solutions, which is a significant process advantage in large-scale biomanufacturing.[1][16]
Detailed Experimental Protocols
The following protocols are provided as validated starting points for researchers. Appropriate safety precautions should be taken at all times.
Protocol 1: Synthesis of N-Phthaloyl-L-leucine
This protocol is adapted from established methods for the N-phthaloylation of amino acids.[17][18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-leucine (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid (approx. 5-10 mL per gram of amino acid).
-
Heating: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. The reaction mixture should become a clear solution.
-
Solvent Removal: After cooling to room temperature, remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add water and stir. The N-Phthaloyl-L-leucine product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Drying & Recrystallization: Dry the product in a vacuum oven. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Characterization: Confirm product identity and purity via melting point analysis (expected: 115-125°C[12]) and spectroscopy (NMR, IR).
Protocol 2: Asymmetric Mannich Reaction (Conceptual)
This protocol outlines the key steps for using a phthaloyl-amino acid as a chiral auxiliary, based on the literature.[1]
-
Auxiliary Activation: Convert N-Phthaloyl-L-leucine to its acid chloride by reacting it with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Imine Formation: Separately, prepare the desired imine by condensation of an aldehyde and an amine.
-
N-Acyliminium Ion Formation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine in an appropriate solvent. Add the N-Phthaloyl-L-leucyl chloride solution. This in situ reaction forms the chiral N-acyliminium ion intermediate.
-
Nucleophilic Addition: Cool the reaction mixture (e.g., to -78°C). Slowly add the nucleophile, such as a silyl ketene acetal, to the solution. The chiral auxiliary will direct the stereochemical course of the addition.
-
Quenching & Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Perform a standard aqueous workup and extraction. Purify the resulting diastereomeric adduct by flash column chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary from the purified adduct. This can be achieved via reductive cleavage of the phthaloyl group (e.g., with NaBH₄ followed by acid hydrolysis) and subsequent Edman degradation to yield the final, enantiomerically enriched β-amino carbonyl product.[1]
Conclusion
N-Phthaloyl-L-leucine is a reagent of considerable value for specific, advanced applications where the unique stability and steric properties of the phthaloyl group are paramount. In asymmetric synthesis, it serves as an effective chiral auxiliary for establishing stereocenters. In complex peptide synthesis, its orthogonality to standard Fmoc and Boc chemistries provides a strategic advantage. Furthermore, its structural relationship to thalidomide positions it as a relevant building block in the rapidly advancing field of targeted protein degradation.
However, for more common applications, superior alternatives exist. In routine peptide synthesis, the Fmoc and Boc strategies offer milder conditions and greater versatility. For biotechnological applications requiring high solubility, N-Lactoyl-leucine is the clear frontrunner. By understanding the mechanistic basis for each reagent's strengths and weaknesses, researchers can make informed decisions, optimizing their experimental designs for efficiency, purity, and yield. This comparative approach, grounded in verifiable data, is essential for driving innovation from the laboratory bench to transformative scientific discovery.
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Schmidt, C., Wehsling, M., Le Mignon, M., Wille, G., Rey, Y., Schnellbaecher, A., ... & Zimmer, A. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal, 16(9), 2000631. [Link]
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Tukhtaev, D., Yusupov, A., & Vinogradova, V. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g). ResearchGate. [Link]
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Scott, J. S. (2023). Protac-Induced Protein Degradation in Drug Discovery: Breaking the Rules or Just Making New Ones? ResearchGate. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic Acid
Hazard Assessment and GHS Classification
Given the absence of specific toxicological data for (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, a conservative approach to hazard assessment is mandatory. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying chemical hazards.[1][2][3] Based on the structure, which includes a carboxylic acid and a phthalimide group, we can anticipate the following potential hazards:
-
Skin Irritation (Category 2): Many organic acids can cause skin irritation upon prolonged contact.[4]
-
Serious Eye Irritation (Category 2A): As a solid powder, the compound poses a significant risk of eye irritation if it becomes airborne.[4]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation if inhaled.[4]
-
Reproductive Toxicity (Category 2): Some phthalimide derivatives are suspected of damaging fertility or the unborn child.[5]
It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood. All weighing and transfer operations should be performed within the fume hood to minimize the risk of inhalation and contamination of the general laboratory environment. The fume hood provides a contained workspace and protects the user from airborne particulates.
Personal Protective Equipment (PPE)
A thorough risk assessment is essential for selecting the appropriate PPE for any laboratory task.[6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendation | Rationale |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves rolled down.[7][8] | Protects skin and personal clothing from spills and contamination.[7] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] For handling larger quantities or when there is a significant risk of splashing, chemical splash goggles should be worn.[6][7][8] A face shield worn over safety glasses is recommended when handling bulk quantities.[6][8] | Protects the eyes from airborne powder and potential splashes of solutions containing the compound. |
| Hand Protection | Disposable nitrile gloves are the standard for incidental contact.[6][9] For prolonged handling or when working with solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[6] Always inspect gloves for tears or punctures before use.[9] | Prevents direct skin contact with the chemical. Nitrile offers good resistance to a range of organic solvents.[9][10] |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[11] | Protects against the inhalation of fine powders. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Don appropriate PPE as outlined in the table above before entering the laboratory.[6][7][9]
-
Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.
-
Carefully open the container of this compound inside the fume hood.
-
Weigh the desired amount of the solid using a tared weigh boat. Avoid creating dust by handling the material gently.
-
Tightly reseal the container after use and wipe it down with a damp cloth to remove any external contamination.
Dissolution and Reaction Setup
-
Add the solvent to the reaction vessel inside the fume hood.
-
Carefully transfer the weighed solid into the reaction vessel.
-
Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.
-
Assemble the reaction apparatus within the fume hood.
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Solid Chemicals.
Spill and Emergency Procedures
Minor Spill (in fume hood)
-
Alert nearby personnel.
-
Wearing appropriate PPE, gently sweep up the solid using a dustpan and brush. Avoid creating dust.
-
Place the spilled material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and wipe clean.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13]
-
Remove contaminated clothing while under the safety shower.
-
Seek medical attention. [12]
Eye Contact
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][14]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Seek immediate medical attention. [14]
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be disposed of as hazardous chemical waste.[15]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11][15]
Conclusion
While this compound may not have a comprehensive, publicly available toxicological profile, a proactive and conservative approach to safety is paramount. By adhering to the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
